GSK143 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H24Cl2N6O2 |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H22N6O2.2ClH/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18;;/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23);2*1H/t13-,14+;;/m0../s1 |
Clé InChI |
UEHPBSLIDBDMCZ-WICJZZOFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N.Cl.Cl |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N.Cl.Cl |
Origine du produit |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of GSK143 Dihydrochloride: A Selective SYK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GSK143 dihydrochloride (B599025), a potent and highly selective, orally active inhibitor of spleen tyrosine kinase (SYK). This document collates available quantitative data, details key experimental findings, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in immunology, oncology, and drug discovery.
Core Mechanism of Action: Targeting SYK Kinase
GSK143 dihydrochloride's primary mechanism of action is the direct inhibition of spleen tyrosine kinase (SYK), a non-receptor cytoplasmic tyrosine kinase crucial for signal transduction downstream of various immunoreceptors.[1][2][3][4] SYK plays a pivotal role in the activation of multiple immune cells, including B cells, mast cells, macrophages, and neutrophils.[4][5] By binding to and inhibiting the catalytic activity of SYK, GSK143 effectively blocks these signaling cascades, leading to a reduction in cellular activation, proliferation, and inflammatory responses.[1][2][4][6]
Impact on Downstream Signaling Pathways
The inhibition of SYK by GSK143 leads to the modulation of several downstream signaling pathways that are critical for immune cell function.
B-Cell Receptor (BCR) Signaling
In B cells, particularly in the context of Chronic Lymphocytic Leukemia (CLL), SYK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, SYK is recruited and activated, leading to a cascade of downstream events that promote cell survival and proliferation. GSK143 abrogates these survival signals in CLL cells.[5][7] Specifically, it has been shown to inhibit the phosphorylation of Erk (pErk), a key protein in the MAPK signaling pathway, and to disrupt calcium flux, an early signaling event following BCR activation.[1][6]
Caption: BCR signaling pathway inhibition by this compound.
Fc Receptor (FcR) Signaling in Macrophages
In macrophages, SYK is essential for signaling downstream of Fc receptors (FcRs), which are involved in phagocytosis and the release of inflammatory mediators. GSK143 has been demonstrated to reduce cytokine expression in bone marrow-derived macrophages in a concentration-dependent manner, highlighting its anti-inflammatory properties.[1]
Caption: FcR signaling pathway inhibition in macrophages by GSK143.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of GSK143
| Target | Assay Type | Value Type | Value | Reference |
| SYK | Kinase Assay | pIC50 | 7.5 | [1][2][3] |
| pErk | Cellular Assay | pIC50 | 7.1 | [1][2][3] |
| CLL Cells | Cell Viability | IC50 | 323 nM | [1][6] |
Table 2: Selectivity Profile of GSK143 (pIC50 values)
| Kinase | pIC50 | Kinase | pIC50 | Reference |
| ZAP-70 | 4.7 | JAK1 | 5.8 | [1][6] |
| LCK | 5.3 | JAK2 | 5.8 | [1][6] |
| LYN | 5.4 | JAK3 | 5.7 | [1][6] |
| Aurora B | 4.8 | hERG | 4.7 | [1][6] |
Experimental Protocols
While full, detailed experimental protocols are proprietary to the original researchers, this section outlines the general methodologies used in key experiments based on available information.
Kinase Inhibition Assays
A generalized workflow for determining the in vitro kinase inhibitory activity of GSK143 would involve a biochemical assay.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
-
Objective: To determine the concentration of GSK143 required to inhibit 50% of SYK kinase activity (IC50).
-
Methodology:
-
Recombinant human SYK enzyme is incubated with a specific peptide substrate and ATP in a buffer solution.
-
This compound is added at a range of concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
The results are plotted as a dose-response curve, and the IC50 value is calculated. The pIC50 is the negative logarithm of the IC50.
-
Cell-Based Assays (CLL Cells)
-
Objective: To assess the effect of GSK143 on the viability of Chronic Lymphocytic Leukemia (CLL) cells.
-
Methodology:
-
CLL cells are cultured in appropriate media.
-
GSK143 is added to the cell cultures at various concentrations (e.g., 10 nM to 10,000 nM).[1][6]
-
The cells are incubated for a specified period (e.g., every 24 hours for 3 days).[1][6]
-
Cell viability is assessed using a standard method, such as an MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of viable cells.
-
The IC50 value, the concentration at which 50% of cell viability is inhibited, is determined.
-
In Vivo Anti-inflammatory Models (Rat Arthus Reaction)
-
Objective: To evaluate the in vivo efficacy of GSK143 in a model of immune complex-mediated inflammation.
-
Methodology:
-
A cutaneous reverse passive Arthus reaction is induced in rats. This involves sensitizing the animals and then challenging them to elicit an inflammatory response.
-
GSK143 is administered orally at different doses (e.g., 3, 10, 30, 100 mg/kg) one hour before the inflammatory challenge.[1][6]
-
The inflammatory response, often measured as swelling or edema at the site of challenge, is quantified.
-
The dose-dependent effect of GSK143 on reducing the inflammatory response is determined. At 10 mg/kg and 30 mg/kg, GSK143 reduced the response by approximately 50% and 70%, respectively.[1][6]
-
Conclusion
This compound is a potent and highly selective inhibitor of spleen tyrosine kinase. Its mechanism of action involves the direct inhibition of SYK, leading to the disruption of downstream signaling pathways crucial for the function of various immune cells. This has been demonstrated through its ability to inhibit pErk, reduce calcium flux in B cells, and decrease cytokine production in macrophages. The quantitative data underscores its potency and selectivity. In vivo studies have confirmed its anti-inflammatory efficacy. These findings position this compound as a valuable tool for research into SYK-mediated diseases and as a potential therapeutic agent for inflammatory and autoimmune disorders, as well as certain hematological malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syk Regulates Neutrophilic Airway Hyper-Responsiveness in a Chronic Mouse Model of Allergic Airways Inflammation | PLOS One [journals.plos.org]
GSK143 Dihydrochloride: A Deep Dive into its Function as a Selective SYK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK143 dihydrochloride (B599025) is a potent and highly selective, orally active inhibitor of spleen tyrosine kinase (SYK). SYK is a crucial non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells. By modulating SYK activity, GSK143 dihydrochloride has demonstrated significant potential in the treatment of inflammatory diseases and certain hematological malignancies. This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Function and Mechanism of Action
This compound's primary function is the highly selective inhibition of spleen tyrosine kinase (SYK).[1][2][3][4] SYK is a key mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs), Fc receptors, and integrins.[4] Its activation triggers a cascade of downstream signaling events that are essential for numerous cellular responses such as proliferation, differentiation, and phagocytosis.[4]
The mechanism of action of this compound involves its direct binding to the SYK enzyme, leading to the abrogation of its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the entire signaling cascade. A key downstream target affected by GSK143 is the extracellular signal-regulated kinase (Erk), with GSK143 demonstrating inhibition of phosphorylated Erk (pErk).[1][2][3] This disruption of SYK-mediated signaling ultimately leads to the suppression of inflammatory responses and the reduction of immune cell recruitment.[1][3] Furthermore, GSK143 has been shown to abrogate early signaling events such as calcium flux following receptor activation.[1][3]
Signaling Pathway of SYK Inhibition by GSK143
Caption: Inhibition of the SYK signaling pathway by this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Target | Parameter | Value (pIC50) | Value (IC50) | Reference |
| SYK | pIC50 | 7.5 | [1][2][3] | |
| pErk | pIC50 | 7.1 | [1][2][3] | |
| ZAP-70 | pIC50 | 4.7 | [1] | |
| LCK | pIC50 | 5.3 | [1] | |
| LYN | pIC50 | 5.4 | [1] | |
| JAK1 | pIC50 | 5.8 | [1] | |
| JAK2 | pIC50 | 5.8 | [1] | |
| JAK3 | pIC50 | 5.7 | [1] | |
| Aurora B | pIC50 | 4.8 | [1] | |
| hWB | pIC50 | 6.6 | [1] | |
| hERG | pIC50 | 4.7 | [1] | |
| CLL Cells | IC50 | 323 nM | [1][5] |
Table 2: In Vivo Efficacy
| Model | Species | Dosing | Effect | Reference |
| Cutaneous Reverse Passive Arthus Reaction | Rat | 10 mg/kg (oral) | ~50% reduction | [5] |
| Cutaneous Reverse Passive Arthus Reaction | Rat | 30 mg/kg (oral) | ~70% reduction | [5] |
| Intestinal Inflammation | Mouse | 1 mg/kg (oral) | Reduced inflammation and immune cell recruitment | [1][5] |
Table 3: Pharmacokinetic Profile in Rats
| Parameter | Value | Route | Reference |
| T1/2 (Half-life) | 4.2 hours | IV (1 mg/kg) / PO (3 mg/kg) | [1][5] |
| Clearance | 16 mL/min/kg | IV (1 mg/kg) | [1][5] |
| Bioavailability | 30% | PO (3 mg/kg) | [1][5] |
| Vss (Volume of Distribution) | 4.1 L/kg | IV (1 mg/kg) | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
Cell Viability Assay in Chronic Lymphocytic Leukaemia (CLL) Cells
-
Cell Line: Chronic Lymphocytic Leukaemia (CLL) cells.[5]
-
Compound Concentrations: 10, 100, 1000, 10000 nM of this compound.[5]
-
Incubation Time: Every 24 hours for 3 days.[5]
-
Methodology:
-
Seed CLL cells in appropriate culture plates and conditions.
-
Treat cells with the specified concentrations of this compound.
-
Incubate for 72 hours, with fresh compound added every 24 hours.
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%.[5]
-
SYK Phosphorylation and Calcium Flux Assay
-
Treatment: 1 µM this compound for 30 minutes.[1]
-
Methodology for SYK Phosphorylation:
-
Pre-treat immune cells (e.g., B-cells or macrophages) with 1 µM this compound for 30 minutes.
-
Stimulate the cells with an appropriate agonist to activate the target receptor (e.g., anti-IgM for BCR).
-
Lyse the cells and perform Western blotting using an antibody specific for phosphorylated SYK.
-
-
Methodology for Calcium Flux:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-treat the cells with 1 µM this compound for 30 minutes.
-
Stimulate the cells and measure the change in intracellular calcium concentration using a fluorometer or flow cytometer.
-
Cytokine Expression in Bone Marrow-Derived Macrophages (BMDMs)
-
Compound Concentrations: 0.1 - 10 µM this compound.[1]
-
Incubation Time: 30 minutes pre-treatment.[1]
-
Methodology:
-
Culture bone marrow-derived macrophages.
-
Pre-treat the BMDMs with this compound at the specified concentrations for 30 minutes.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Collect the cell supernatant and measure the levels of various cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex cytokine assay.
-
In Vivo Model: Cutaneous Reverse Passive Arthus Reaction
-
Animal Model: Rats.[5]
-
Dosing: 3, 10, 30, 100 mg/kg of GSK143 administered orally 1 hour before ovalbumin challenge.[5]
-
Methodology:
-
Sensitize the skin of the rats by intradermal injection of an antibody.
-
Administer this compound orally at the specified doses.
-
After 1 hour, induce the Arthus reaction by intravenous injection of the antigen (ovalbumin).
-
Measure the inflammatory response, typically by assessing edema (e.g., ear swelling) or extravasation of a dye.
-
Experimental Workflow Diagram
Caption: Overview of key experimental assays for this compound.
Conclusion
This compound is a highly potent and selective SYK inhibitor with a well-defined mechanism of action. Its ability to modulate SYK-mediated signaling pathways translates into significant anti-inflammatory and anti-proliferative effects in relevant preclinical models. The comprehensive data presented in this guide underscores the potential of GSK143 as a valuable research tool and a promising therapeutic candidate for a range of immune-mediated diseases and hematological cancers. Further investigation into its clinical efficacy and safety profile is warranted.
References
GSK143 Dihydrochloride: A Technical Overview of a Potent and Selective SYK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK143 dihydrochloride (B599025) is a potent, selective, and orally bioavailable inhibitor of spleen tyrosine kinase (SYK). Developed by GlaxoSmithKline, it emerged from a diaminopyrimidine carboxamide chemical series and demonstrated significant efficacy in preclinical models of inflammation. Despite its promising preclinical profile, GSK143 dihydrochloride does not appear to have advanced into significant clinical development and is presumed to be a discontinued (B1498344) candidate. This guide provides a comprehensive technical overview of its discovery, mechanism of action, and preclinical development, based on publicly available scientific literature.
Discovery and Rationale
GSK143 was identified through a lead optimization program focused on developing potent and selective inhibitors of SYK, a key mediator of signaling in various immune cells. The medicinal chemistry effort centered on the diaminopyrimidine carboxamide scaffold, aiming to enhance activity in human whole blood assays while maintaining a favorable selectivity profile against other kinases and minimizing off-target effects such as hERG inhibition. GSK143 (also referred to as compound 20 in its discovery publication) was selected as a lead candidate due to its high potency, excellent selectivity, and demonstrated in vivo efficacy.[1]
Mechanism of Action
This compound is an ATP-competitive inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including B-cell receptors (BCRs) and Fc receptors. Upon receptor activation, SYK is recruited to the receptor complex and becomes activated, initiating a downstream signaling cascade that involves the phosphorylation of multiple substrates. This cascade ultimately leads to the activation of transcription factors and the production of inflammatory mediators. By binding to the ATP-binding pocket of SYK, GSK143 prevents the phosphorylation of its substrates, thereby blocking the downstream signaling and inhibiting the cellular responses mediated by these immune receptors. One of the key downstream pathways inhibited by GSK143 is the Erk signaling pathway.[1][2][3]
Signaling Pathway
Caption: Mechanism of action of GSK143 in inhibiting SYK-mediated signaling.
Quantitative Data
In Vitro Potency and Selectivity
GSK143 demonstrates high potency for SYK and significant selectivity against a panel of other kinases.
| Target | Parameter | Value | Reference |
| SYK | pIC50 | 7.5 | [1] |
| Phosphorylated Erk (pErk) in Ramos Cells | pIC50 | 7.1 | [1] |
| ZAP-70 | pIC50 | 4.7 | [1] |
| LCK | pIC50 | 5.3 | [1] |
| LYN | pIC50 | 5.4 | [1] |
| JAK1 | pIC50 | 5.8 | [1] |
| JAK2 | pIC50 | 5.8 | [1] |
| JAK3 | pIC50 | 5.7 | [1] |
| Aurora B | pIC50 | 4.8 | [1] |
| hERG | pIC50 | 4.7 | [1] |
| Chronic Lymphocytic Leukemia (CLL) cells | IC50 | 323 nM | [1] |
Preclinical Pharmacokinetics in Rats
| Parameter | Route | Dose | Value | Units | Reference |
| T1/2 | IV | 1 mg/kg | 4.2 | hours | [1] |
| Clearance | IV | 1 mg/kg | 16 | mL/min/kg | [1] |
| Vss | IV | 1 mg/kg | 4.1 | L/kg | [1] |
| Bioavailability | PO | 3 mg/kg | 30 | % | [1] |
In Vivo Efficacy
| Model | Species | Dosing | Effect | Reference |
| Cutaneous Reverse Passive Arthus Reaction | Rat | 10 mg/kg, PO | ~50% reduction in reaction | [1] |
| Cutaneous Reverse Passive Arthus Reaction | Rat | 30 mg/kg, PO | ~70% reduction in reaction | [1] |
| Intestinal Inflammation | Mouse | 1 mg/kg, PO | Reduced inflammation and immune cell recruitment | [1] |
Experimental Protocols
While the primary publication does not provide detailed step-by-step protocols, the following outlines the key experiments conducted in the discovery and preclinical evaluation of GSK143.
Preclinical Development Workflow
Caption: A generalized workflow for the preclinical evaluation of GSK143.
SYK Enzyme Inhibition Assay: The potency of GSK143 against the SYK enzyme was likely determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay, which measures the phosphorylation of a peptide substrate by the purified SYK enzyme in the presence of varying concentrations of the inhibitor.
pErk Inhibition in Ramos Cells: The cellular activity of GSK143 was assessed in Ramos cells, a human B-lymphoma cell line that endogenously expresses the B-cell receptor. Inhibition of SYK in these cells blocks the BCR signaling cascade, and the potency of GSK143 was quantified by measuring the inhibition of phosphorylation of the downstream kinase Erk, typically by Western blot or a plate-based immunoassay.
Kinase Selectivity Panel: To determine the selectivity of GSK143, it was tested against a broad panel of protein kinases. These assays are typically run by commercial vendors and utilize various formats to measure the inhibitory activity of the compound against each kinase.
Rat Cutaneous Reverse Passive Arthus Reaction: This is an in vivo model of immune complex-mediated inflammation. The reaction is induced in the skin of rats, and the efficacy of GSK143 is determined by its ability to reduce the resulting edema and inflammation when administered orally prior to the inflammatory challenge.
Synthesis
A detailed, step-by-step synthesis of GSK143 is not publicly available. However, based on its diaminopyrimidine carboxamide structure, the synthesis would likely involve a multi-step sequence.
Proposed High-Level Synthetic Strategy
Caption: A plausible high-level synthetic approach to GSK143.
The synthesis would likely begin with a functionalized pyrimidine core, followed by sequential nucleophilic aromatic substitution (SNA_r_) reactions to introduce the p-toluidine (B81030) and the (3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)amino moieties. The final step would likely be the formation of the carboxamide group.
Development Status
There is no publicly available evidence to suggest that this compound entered formal clinical trials. Searches of clinical trial registries do not show any studies for GSK143 in its intended indications. Furthermore, GSK's publicly disclosed development pipelines in recent years do not list GSK143. This strongly indicates that the development of GSK143 was likely discontinued during the preclinical or very early clinical stages. The reasons for its discontinuation have not been publicly disclosed but could be related to a variety of factors, including but not limited to, unfavorable long-term toxicology findings, suboptimal pharmacokinetic properties in higher species, or strategic portfolio decisions.
References
GSK143 Dihydrochloride: A Technical Guide to its Core Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK143 dihydrochloride (B599025) is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3][4] This technical guide provides an in-depth overview of the core target of GSK143, its mechanism of action, and its effects on downstream signaling pathways. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular interactions and workflows to support further research and development efforts in immunology, oncology, and inflammatory diseases.
Core Target: Spleen Tyrosine Kinase (SYK)
The primary molecular target of GSK143 dihydrochloride is Spleen Tyrosine Kinase (SYK), a 72 kDa cytoplasmic non-receptor tyrosine kinase.[5] SYK plays a crucial role in signal transduction in a variety of cell types, particularly hematopoietic cells such as B cells, mast cells, and macrophages.[5][6] It is a key mediator of immune receptor signaling, coupling activated receptors to downstream cellular responses including proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[5][6]
Quantitative Analysis of this compound Activity
GSK143 demonstrates high potency for SYK and selectivity over other kinases. The following tables summarize the key quantitative metrics reported for GSK143's inhibitory activity and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of GSK143
| Target | Assay Type | Value | Unit |
| SYK | Biochemical | 7.5 | pIC50 |
| Phosphorylated Erk (pErk) | Cellular | 7.1 | pIC50 |
| ZAP-70 | Biochemical | 4.7 | pIC50 |
| LCK | Biochemical | 5.3 | pIC50 |
| LYN | Biochemical | 5.4 | pIC50 |
| JAK1 | Biochemical | 5.8 | pIC50 |
| JAK2 | Biochemical | 5.8 | pIC50 |
| JAK3 | Biochemical | 5.7 | pIC50 |
| Aurora B | Biochemical | 4.8 | pIC50 |
| hWB | Not Specified | 6.6 | pIC50 |
| hERG | Not Specified | 4.7 | pIC50 |
| Chronic Lymphocytic Leukemia (CLL) cells | Cell Viability | 323 | IC50 (nM) |
Data sourced from multiple providers, citing original research.[1][4][5][7]
Table 2: In Vivo Pharmacokinetic Properties of GSK143 in Rats
| Parameter | Administration | Value | Unit |
| T1/2 | IV (1 mg/kg) / PO (3 mg/kg) | 4.2 | hours |
| Clearance | IV (1 mg/kg) / PO (3 mg/kg) | 16 | mL/min/kg |
| Bioavailability | IV (1 mg/kg) / PO (3 mg/kg) | 30 | % |
| Vss | IV (1 mg/kg) / PO (3 mg/kg) | 4.1 | L/kg |
Data sourced from MedchemExpress.[4][7]
Signaling Pathway and Mechanism of Action
GSK143 exerts its effects by inhibiting the kinase activity of SYK. In immune cells, activation of receptors like the B-cell receptor (BCR) or Fc receptors leads to the phosphorylation and activation of SYK. Activated SYK then initiates a downstream signaling cascade, which includes the phosphorylation of key effector molecules, leading to an increase in intracellular calcium and the activation of transcription factors that drive inflammatory responses. GSK143 abrogates these early signaling events, including SYK phosphorylation and subsequent calcium flux.[1][4][5] A significant downstream consequence of SYK inhibition by GSK143 is the inhibition of the MAPK/ERK pathway, as evidenced by the reduction in phosphorylated Erk (pErk).[1][3][4]
Experimental Protocols
Cell Viability Assay in Chronic Lymphocytic Leukemia (CLL) Cells
This protocol is referenced for determining the IC50 of GSK143 in CLL cells.[7]
-
Cell Line: Chronic Lymphocytic Leukemia (CLL) cells.
-
Compound Concentrations: 10, 100, 1000, 10000 nM.
-
Incubation Time: Every 24 hours for 3 days.
-
Procedure:
-
Plate CLL cells at a predetermined density in appropriate cell culture plates.
-
Treat the cells with a serial dilution of this compound (10 nM to 10,000 nM).
-
Incubate the plates for 3 days, with fresh compound being added every 24 hours.
-
After the incubation period, assess cell viability using a standard method (e.g., MTS or CellTiter-Glo assay).
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
-
-
Reported Result: GSK143 had an IC50 of 323 nM in CLL cells.[1][4][5][7]
In Vivo Study: Reduction of Cutaneous Reverse Passive Arthus Reaction
This protocol demonstrates the anti-inflammatory effects of GSK143 in a mouse model.[7]
-
Animal Model: Mice (specific strain not detailed in the source).
-
Compound and Administration: GSK143 administered orally at doses of 3, 10, 30, and 100 mg/kg.
-
Timing: The compound was administered 1 hour before the ovalbumin challenge.
-
Procedure:
-
Sensitize mice according to the established reverse passive Arthus reaction protocol.
-
Administer GSK143 or vehicle control orally at the specified doses.
-
One hour after drug administration, induce the inflammatory reaction by challenging with ovalbumin.
-
Measure the resulting inflammation (e.g., paw edema) at specified time points after the challenge.
-
Compare the inflammatory response in the GSK143-treated groups to the vehicle control group to determine the percentage of inhibition.
-
-
Reported Result: GSK143 reduced the cutaneous reverse passive Arthus reaction in a dose-dependent manner, with approximately 50% and 70% reduction at 10 mg/kg and 30 mg/kg, respectively.[4][7]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of SYK. Its ability to block SYK-mediated signaling pathways, particularly in immune cells, underscores its potential as a therapeutic agent for inflammatory diseases and certain hematological malignancies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to explore the full therapeutic potential of GSK143.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gsk 143 — TargetMol Chemicals [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
GSK143: A Technical Whitepaper on a Potent and Selective Spleen Tyrosine Kinase (SYK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK143 is a potent, selective, and orally bioavailable small molecule inhibitor of spleen tyrosine kinase (SYK). As a key mediator of signaling pathways in various immune cells, SYK represents a compelling therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies. This document provides a comprehensive technical overview of the preclinical data available for GSK143, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies for key assays are also presented to facilitate further research and development. Notably, a thorough search of public databases reveals no registered clinical trials for a compound explicitly named GSK143 from GlaxoSmithKline, suggesting its development may have been discontinued (B1498344) or renamed.
Introduction
Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors[1]. Upon receptor activation, SYK initiates a cascade of downstream signaling events that lead to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators[1]. Given its central role in these processes, the inhibition of SYK has emerged as a promising therapeutic strategy for a multitude of diseases characterized by dysregulated immune responses. GSK143 was developed as a highly selective inhibitor of SYK with the potential for oral administration.
Mechanism of Action
GSK143 is an ATP-competitive inhibitor of spleen tyrosine kinase[2]. By binding to the ATP-binding pocket of the SYK enzyme, GSK143 prevents the phosphorylation of SYK and its subsequent activation. This blockade of SYK activity disrupts downstream signaling pathways, including the phosphorylation of Erk (pErk), and abrogates early signaling events such as calcium flux following receptor stimulation[2]. The inhibitory action of GSK143 ultimately leads to a reduction in the activation of immune cells and the production of inflammatory cytokines.
Signaling Pathway
The following diagram illustrates the central role of SYK in immunoreceptor signaling and the point of intervention for GSK143.
Caption: SYK Signaling Pathway and GSK143 Inhibition.
Quantitative Data
The following tables summarize the key quantitative data for GSK143 from preclinical studies.
Table 1: In Vitro Potency and Selectivity of GSK143
| Target | Assay Type | Value | Reference |
| SYK | Enzymatic | pIC50 = 7.5 | [2] |
| pErk | Cellular | pIC50 = 7.1 | [2] |
| Chronic Lymphocytic Leukemia (CLL) cells | Cellular (Viability) | IC50 = 323 nM | [2] |
| ZAP-70 | Enzymatic | pIC50 = 4.7 | [2] |
| LCK | Enzymatic | pIC50 = 5.3 | [2] |
| LYN | Enzymatic | pIC50 = 5.4 | [2] |
| JAK1 | Enzymatic | pIC50 = 5.8 | [2] |
| JAK2 | Enzymatic | pIC50 = 5.8 | [2] |
| JAK3 | Enzymatic | pIC50 = 5.7 | [2] |
| Aurora B | Enzymatic | pIC50 = 4.8 | [2] |
| hWB (human Whole Blood) | Cellular | pIC50 = 6.6 | [2] |
| hERG | Electrophysiology | pIC50 = 4.7 | [2] |
Table 2: In Vivo Efficacy of GSK143
| Model | Species | Dosing | Effect | Reference |
| Cutaneous Reverse Passive Arthus Reaction | Rat | 10 mg/kg, oral | ~50% reduction | [2] |
| Cutaneous Reverse Passive Arthus Reaction | Rat | 30 mg/kg, oral | ~70% reduction | [2] |
| Postoperative Ileus | Mouse | 0.1-10 mg/kg, oral | Reduced inflammation and immune cell recruitment | [2] |
Table 3: Pharmacokinetic Parameters of GSK143 in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) | Reference |
| T1/2 (hours) | 4.2 | 4.2 | [2] |
| Clearance (mL/min/kg) | 16 | - | [2] |
| Bioavailability (%) | - | 30 | [2] |
| Vss (L/kg) | 4.1 | - | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These are based on standard procedures and should be adapted with specific details from the primary literature where available.
In Vitro SYK Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the in vitro potency of an inhibitor against the SYK enzyme.
Caption: Workflow for In Vitro SYK Enzyme Inhibition Assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of GSK143 in DMSO.
-
Enzyme and Substrate Preparation: Dilute recombinant SYK enzyme and a suitable substrate (e.g., a biotinylated peptide) in kinase assay buffer. Prepare an ATP solution at a concentration near the Km for SYK.
-
Reaction: In a microplate, add the diluted GSK143 solution to wells containing the SYK enzyme and pre-incubate. Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Detection: After a defined incubation period, stop the reaction and quantify the amount of product formed. This can be achieved using various methods, such as the ADP-Glo™ kinase assay which measures ADP production as a luminescent signal.
-
Data Analysis: Plot the inhibitor concentration versus the signal to generate a dose-response curve and calculate the IC50 or pIC50 value.
Cellular pErk Inhibition Assay
This protocol describes a method to assess the inhibition of Erk phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., human monocytes) in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of GSK143 for a specified duration.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) to induce the SYK signaling cascade.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Detection of pErk: Quantify the levels of phosphorylated Erk (pErk) in the cell lysates using an immunoassay method such as ELISA or Western blotting with a phospho-specific antibody.
-
Data Analysis: Normalize the pErk signal to a loading control (e.g., total Erk or a housekeeping protein) and plot the inhibitor concentration versus the normalized signal to determine the IC50 or pIC50.
Rat Cutaneous Reverse Passive Arthus Reaction
This in vivo model is used to evaluate the anti-inflammatory effects of a compound.
Caption: Workflow for Rat Cutaneous Reverse Passive Arthus Reaction.
Methodology:
-
Animal Preparation: Use male Lewis rats (or another suitable strain).
-
Compound Administration: Administer GSK143 or vehicle orally at various doses one hour prior to the challenge.
-
Induction of Arthus Reaction: Intradermally inject a specific antigen (e.g., ovalbumin) into the paw. After a short interval, intravenously inject the corresponding antibody.
-
Measurement of Inflammation: Measure the resulting paw edema (swelling) at various time points using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema in the GSK143-treated groups compared to the vehicle-treated group.
Clinical Development Status
A comprehensive search of publicly available clinical trial registries (e.g., ClinicalTrials.gov) and corporate pipelines of GlaxoSmithKline did not yield any information on clinical trials for a compound designated as GSK143. One registered trial for a "GenSci143" in solid tumors was identified, but the sponsor is a different entity, and it cannot be confirmed to be the same molecule. The lack of public information on the clinical development of GSK143 suggests that its progression may have been halted in the preclinical phase or that it was advanced under a different identifier that is not publicly disclosed.
Conclusion
GSK143 is a potent and selective inhibitor of spleen tyrosine kinase with demonstrated efficacy in preclinical in vitro and in vivo models of inflammation. Its favorable oral bioavailability in rats suggests its potential as an orally administered therapeutic. However, the absence of publicly available information regarding its clinical development raises questions about its translational progress. The data and methodologies presented in this whitepaper provide a valuable resource for researchers in the field of SYK inhibition and may serve as a foundation for the development of future SYK-targeting therapeutics.
References
An In-depth Technical Guide to GSK143 Dihydrochloride (CAS: 2341796-81-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK143 dihydrochloride (B599025) is a potent, selective, and orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its involvement in cellular proliferation, differentiation, and phagocytosis makes it a significant therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers. This technical guide provides a comprehensive overview of the chemical properties, biological activity, mechanism of action, and experimental protocols related to GSK143 dihydrochloride.
Chemical and Physical Properties
This compound is the salt form of GSK143, which generally offers enhanced water solubility and stability.[1]
| Property | Value | Reference |
| CAS Number | 2341796-81-2 | |
| Molecular Formula | C₁₇H₂₄Cl₂N₆O₂ | [2] |
| Molecular Weight | 415.32 g/mol | [2][3] |
| Synonyms | 2-(((3R,4R)-3-Aminotetrahydro-2H-pyran-4-yl)amino)-4-(p-tolylamino)pyrimidine-5-carboxamide dihydrochloride, GSK 143 dihydrochloride | |
| Appearance | White to beige powder | |
| Purity | ≥97% (HPLC) | |
| Solubility | Water: 2 mg/mL (clear, warmed), 100 mM | [3] |
| DMSO: ≥ 50 mg/mL (120.39 mM), 100 mM | [2][3] | |
| Storage | Store at -20°C, desiccated | [3] |
Biological Activity and Mechanism of Action
GSK143 is a highly selective inhibitor of SYK with a pIC₅₀ of 7.5, which corresponds to an IC₅₀ of 31.6 nM.[4][5] It also effectively inhibits the downstream signaling molecule, phosphorylated Extracellular signal-Regulated Kinase (pErk), with a pIC₅₀ of 7.1 (IC₅₀ = 79.4 nM).[4][5] The inhibitory action of GSK143 on SYK abrogates early signaling events such as SYK phosphorylation and calcium flux.[5] This mechanism underlies its ability to reduce inflammation and prevent the recruitment of immune cells.[4][5]
Kinase Selectivity Profile
GSK143 demonstrates high selectivity for SYK over a panel of other kinases, including those within the same family.[6]
| Kinase | pIC₅₀ | Reference |
| SYK | 7.5 | [4][5] |
| ZAP-70 | 4.7 | [5] |
| LCK | 5.3 | [5] |
| LYN | 5.4 | [5] |
| JAK1 | 5.8 | [5] |
| JAK2 | 5.8 | [5] |
| JAK3 | 5.7 | [5] |
| Aurora B | 4.8 | [5] |
| hERG | 4.7 | [5] |
In Vitro and In Vivo Efficacy
GSK143 has demonstrated significant activity in both cellular assays and animal models of inflammatory diseases.
| Assay/Model | Key Findings | Reference |
| Chronic Lymphocytic Leukemia (CLL) Cells | IC₅₀ of 323 nM for reducing cell number and viability. | [3][5] |
| Bone Marrow-Derived Macrophages | Concentration-dependent reduction of cytokine expression. | [5] |
| Rat Cutaneous Reverse Passive Arthus Reaction | Dose-dependent reduction of inflammation by ~50% at 10 mg/kg and ~70% at 30 mg/kg (oral administration). | [2][5] |
| Mouse Model of Postoperative Ileus | Reduced inflammation and prevented immune cell recruitment in the intestinal muscularis at doses of 0.1-10 mg/kg (oral). | [2][5] |
| Chronic HDM-induced Allergic Airways Inflammation (mice) | Efficacious at a dose of 30 mg/kg/day (oral). |
Pharmacokinetic Profile in Rats
| Parameter | Value (iv of 1 mg/kg; po of 3 mg/kg) | Reference |
| Half-life (T₁/₂) | 4.2 hours | [2] |
| Clearance | 16 mL/min/kg | [2] |
| Bioavailability | 30% | [2] |
| Volume of Distribution (Vss) | 4.1 L/kg | [2] |
Signaling Pathway
GSK143 inhibits the SYK signaling pathway, which is critical for immune cell function. Upon activation of cell surface receptors (e.g., B-cell receptor, Fc receptor), SYK is recruited and activated, leading to a downstream signaling cascade that includes the activation of the MAPK/ERK pathway. GSK143's inhibition of SYK blocks these downstream events.
Caption: GSK143 inhibits SYK phosphorylation, blocking downstream signaling including pErk activation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for this compound.
Cell Viability Assay in Chronic Lymphocytic Leukemia (CLL) Cells
This protocol determines the effect of GSK143 on the viability of CLL cells.
Caption: Workflow for determining the IC50 of GSK143 in CLL cells.
Methodology:
-
Cell Isolation and Culture: Isolate primary CLL cells from patient samples using standard density gradient centrifugation. Culture the cells in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Treatment: Seed the CLL cells in 96-well plates. Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 10,000 nM.[2] Add the GSK143 solutions to the cells.
-
Incubation: Incubate the plates for 3 days.[2] The treatment is refreshed every 24 hours by replacing the medium with fresh medium containing the appropriate concentration of GSK143.[2]
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Determine the concentration of GSK143 that inhibits cell viability by 50% (IC₅₀) by plotting the percentage of viable cells against the log concentration of GSK143 and fitting the data to a four-parameter logistic curve. The reported IC₅₀ for GSK143 in CLL cells is 323 nM.[2][5]
Cytokine Expression in Bone Marrow-Derived Macrophages (BMDMs)
This protocol assesses the effect of GSK143 on cytokine production in macrophages.
Methodology:
-
BMDM Generation: Isolate bone marrow cells from mice and differentiate them into macrophages by culturing in the presence of M-CSF.
-
Treatment: Pre-incubate the mature BMDMs with various concentrations of this compound (0.1-10 µM) for 30 minutes.[5]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS]) to induce cytokine production.
-
Cytokine Measurement: Collect the cell culture supernatants after a suitable incubation period and measure the levels of various cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex cytokine assay.
-
Data Analysis: Analyze the data to determine the concentration-dependent effect of GSK143 on cytokine expression.
In Vivo Rat Cutaneous Reverse Passive Arthus Reaction
This animal model evaluates the in vivo anti-inflammatory efficacy of GSK143.
Methodology:
-
Animal Model: Use appropriate rat strains for the Arthus reaction model.
-
Sensitization: Induce the reverse passive Arthus reaction by intradermally injecting an antibody (e.g., anti-ovalbumin) into the rat's skin.
-
Treatment: Administer this compound orally at various doses (e.g., 3, 10, 30, 100 mg/kg) one hour before the antigen challenge.[2]
-
Antigen Challenge: Intravenously inject the corresponding antigen (e.g., ovalbumin) to trigger the inflammatory reaction at the sensitized skin site.
-
Assessment: Measure the resulting edema and inflammatory response at the injection site over time. This can be quantified by measuring the extravasation of a co-injected dye (e.g., Evans blue) or by histological analysis of the tissue.
-
Data Analysis: Compare the inflammatory response in GSK143-treated animals to that in vehicle-treated controls to determine the dose-dependent inhibitory effect.
Conclusion
This compound is a highly potent and selective SYK inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation and cancer. Its favorable pharmacokinetic profile and oral bioavailability make it a promising candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.
References
In-Depth Technical Guide to GSK143 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK143 dihydrochloride (B599025), a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). This document details its core molecular properties, mechanism of action, and relevant experimental data and protocols to support its application in research and development.
Core Molecular and Pharmacological Data
GSK143 dihydrochloride is a small molecule inhibitor with a molecular weight of 415.32 g/mol . It is recognized for its high selectivity for SYK, a key non-receptor tyrosine kinase involved in the signal transduction of various immune cells.[1] The compound is orally active and has demonstrated efficacy in various in vivo models of inflammation.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with this compound.
| Parameter | Value | Notes | Source(s) |
| Molecular Weight | 415.32 g/mol | Dihydrochloride salt form | |
| Chemical Formula | C₁₇H₂₄Cl₂N₆O | Dihydrochloride salt form | |
| CAS Number | 2341796-81-2 | Dihydrochloride salt form | |
| SYK Inhibition (pIC₅₀) | 7.5 | pIC₅₀ is the negative log of the IC₅₀ in molar concentration. | [1] |
| pErk Inhibition (pIC₅₀) | 7.1 | Inhibition of phosphorylated Erk, a downstream target of SYK. | [1] |
| CLL Cell IC₅₀ | 323 nM | Half-maximal inhibitory concentration in Chronic Lymphocytic Leukemia cells. | [1] |
| ZAP-70 Inhibition (pIC₅₀) | 4.7 | A measure of selectivity against a related kinase. | [1] |
| LCK Inhibition (pIC₅₀) | 5.3 | A measure of selectivity against another related kinase. | [1] |
| LYN Inhibition (pIC₅₀) | 5.4 | A measure of selectivity against another related kinase. | [1] |
| JAK1/2/3 Inhibition (pIC₅₀) | 5.8 / 5.8 / 5.7 | A measure of selectivity against Janus kinases. | [1] |
Mechanism of Action and Signaling Pathway
GSK143 is a potent inhibitor of Spleen Tyrosine Kinase (SYK). SYK plays a critical role in the signaling pathways of various immune cells, including B cells and mast cells.[3] Upon activation of immunoreceptors, such as the B-cell receptor, SYK is recruited and activated, initiating a downstream signaling cascade. This cascade involves the phosphorylation of numerous substrates, leading to the activation of pathways such as the MAPK/ERK pathway and the mobilization of intracellular calcium. These events ultimately result in cellular responses like proliferation, differentiation, and the release of inflammatory mediators.[1][3]
GSK143 exerts its effect by inhibiting the kinase activity of SYK. This action abrogates early signaling events, including the autophosphorylation of SYK and the subsequent phosphorylation of its downstream targets.[1] By blocking SYK, GSK143 effectively dampens the inflammatory response and can induce apoptosis in SYK-dependent cancer cells, such as those in chronic lymphocytic leukemia.
SYK Signaling Pathway and GSK143 Inhibition
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of GSK143. These are generalized procedures and should be adapted based on specific experimental needs.
In Vitro Kinase Assay for IC₅₀ Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of GSK143 against recombinant SYK enzyme.
Materials:
-
Recombinant human SYK enzyme
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
SYK-specific peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
DMSO
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Assay Plate Setup: Add 1 µL of the serially diluted GSK143 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant SYK enzyme to the desired working concentration in cold kinase buffer. Add 2 µL of the diluted enzyme to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP at their final desired concentrations (e.g., Km for ATP).
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the GSK143 concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cell Viability Assay (MTT-based)
This protocol outlines a method to assess the effect of GSK143 on the viability of a cell line, such as chronic lymphocytic leukemia (CLL) cells.
Materials:
-
CLL cell line (e.g., MEC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the CLL cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of GSK143 in complete medium. Remove the old medium from the wells and add 100 µL of the GSK143 dilutions or medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the GSK143 concentration to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
References
Preclinical Profile of GSK143 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK143 dihydrochloride (B599025) is a potent and highly selective, orally active inhibitor of spleen tyrosine kinase (SYK).[1][2][3][4] SYK is a key mediator of signaling pathways involved in inflammation and immune responses, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain hematological malignancies.[5] This technical guide provides a comprehensive overview of the preclinical data available for GSK143 dihydrochloride, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Mechanism of Action
GSK143 exerts its pharmacological effects through the direct inhibition of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase crucial for signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors.[3] By inhibiting SYK, GSK143 effectively abrogates early signaling events such as SYK phosphorylation and subsequent calcium mobilization.[2] This leads to a reduction in the activation of downstream pathways, including the Erk signaling cascade, and ultimately suppresses the activation of immune cells like mast cells, macrophages, and B-cells, preventing the release of inflammatory mediators.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of GSK143.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Value Type | Value | Reference |
| SYK | Kinase Assay | pIC50 | 7.5 | [1][2][4] |
| pErk | Cellular Assay | pIC50 | 7.1 | [1][2][4] |
| Chronic Lymphocytic Leukemia (CLL) Cells | Cell Viability | IC50 | 323 nM | [2] |
| ZAP-70 | Kinase Assay | pIC50 | 4.7 | [2] |
| LCK | Kinase Assay | pIC50 | 5.3 | [2] |
| LYN | Kinase Assay | pIC50 | 5.4 | [2] |
| JAK1 | Kinase Assay | pIC50 | 5.8 | [2] |
| JAK2 | Kinase Assay | pIC50 | 5.8 | [2] |
| JAK3 | Kinase Assay | pIC50 | 5.7 | [2] |
| Aurora B | Kinase Assay | pIC50 | 4.8 | [2] |
| hERG | Ion Channel Assay | pIC50 | 4.7 | [2] |
Table 2: In Vivo Efficacy
| Model | Species | Dosing | Effect | Reference |
| Cutaneous Reverse Passive Arthus Reaction | Rat | 10 mg/kg (oral) | ~50% reduction in reaction | [2] |
| Cutaneous Reverse Passive Arthus Reaction | Rat | 30 mg/kg (oral) | ~70% reduction in reaction | [2] |
| Intestinal Inflammation | Mouse | 1 mg/kg (oral) | Reduced inflammation and immune cell recruitment | [2] |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Route | Dose | Value | Reference |
| T1/2 | IV / Oral | 1 mg/kg / 3 mg/kg | 4.2 hours | [2] |
| Clearance | IV | 1 mg/kg | 16 mL/min/kg | [2] |
| Bioavailability | Oral | 3 mg/kg | 30% | [2] |
| Vss | IV | 1 mg/kg | 4.1 L/kg | [2] |
Experimental Protocols
Detailed experimental protocols for the key preclinical studies are outlined below.
In Vitro Kinase and Cellular Assays
SYK Kinase Inhibition Assay (General Protocol)
A radiometric kinase assay is a standard method for determining the inhibitory activity of a compound against a specific kinase.
Cell Viability Assay in Chronic Lymphocytic Leukemia (CLL) Cells (General Protocol)
Cell viability can be assessed using various methods, such as the MTT or MTS assay, which measure the metabolic activity of viable cells.
-
Cell Culture: CLL cells are seeded in 96-well plates and cultured in appropriate media.
-
Compound Treatment: Cells are treated with GSK143 at various concentrations (e.g., 10 nM to 10,000 nM) for a specified duration (e.g., 72 hours, with daily dosing).[2]
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a plate reader at a specific wavelength.
-
Analysis: The IC50 value, the concentration at which 50% of cell viability is inhibited, is calculated from the dose-response curve.
In Vivo Models
Rat Cutaneous Reverse Passive Arthus Reaction
This model is used to evaluate the in vivo anti-inflammatory activity of compounds in an immune complex-mediated inflammatory setting.[6]
-
Animal Dosing: Rats are orally administered with GSK143 or a vehicle control one hour before the inflammatory challenge.[2]
-
Induction of Reaction: An antigen (e.g., ovalbumin) is injected intravenously. This is followed by an intradermal injection of the corresponding antibody into the skin, which initiates an immune complex-mediated inflammatory reaction.
-
Assessment of Inflammation: The extent of the inflammatory response is quantified. This can be done by measuring the diameter and thickness of the resulting edema or by quantifying vascular leakage through the extravasation of an intravenously injected dye like Evans blue.
-
Data Analysis: The inhibitory effect of GSK143 is determined by comparing the inflammatory response in the treated group to that of the vehicle control group.
Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective SYK inhibitor with efficacy in in vitro and in vivo models of inflammation and B-cell malignancies. Its oral bioavailability and favorable pharmacokinetic profile in rats support its potential for further development as a therapeutic agent for immune-mediated diseases. The detailed methodologies and summarized data presented in this guide provide a valuable resource for researchers and drug development professionals working in this area.
References
- 1. Inhibition of immune-complex mediated dermal inflammation in rats following either oral or topical administration of a small molecule C5a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SIMULTANEOUS PASSIVE CUTANEOUS ANAPHYLAXIS AND ARTHUS REACTIONS IN MOUSE, RAT AND GUINEA-PIG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK143 Dihydrochloride In Vitro Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of GSK143 dihydrochloride, a potent and selective spleen tyrosine kinase (SYK) inhibitor.
Introduction
GSK143 is an orally active and highly selective inhibitor of spleen tyrosine kinase (SYK), a key enzyme in the signal transduction of various immune cells.[1][2][3] SYK plays a crucial role in downstream signaling of immunoreceptors, such as B-cell receptors (BCRs), making it a significant therapeutic target for autoimmune diseases, inflammatory disorders, and certain hematological malignancies.[4] this compound, the salt form of the compound, generally offers enhanced water solubility and stability.[3] These protocols outline biochemical and cell-based assays to characterize the inhibitory activity of GSK143.
Data Presentation
Biochemical Activity of GSK143
| Target | Parameter | Value | Notes |
| SYK | pIC50 | 7.5 | Potent inhibition of spleen tyrosine kinase.[1][5] |
| Phosphorylated Erk (pErk) | pIC50 | 7.1 | Inhibition of a downstream signaling molecule.[1][5] |
| ZAP-70 | pIC50 | 4.7 | Greater than 600-fold selectivity for SYK over ZAP-70.[1][3] |
| LCK | pIC50 | 5.3 | Off-target kinase activity.[1] |
| LYN | pIC50 | 5.4 | Off-target kinase activity.[1] |
| JAK1/2/3 | pIC50 | 5.8/5.8/5.7 | Off-target kinase activity.[1] |
| Aurora B | pIC50 | 4.8 | Off-target kinase activity.[1] |
| hERG | pIC50 | 4.7 | Human Ether-à-go-go-Related Gene potassium channel liability.[1] |
Cellular Activity of GSK143
| Cell Line | Assay | Parameter | Value | Notes |
| Chronic Lymphocytic Leukemia (CLL) | Cell Viability | IC50 | 323 nM | After 3 days of treatment.[1][6] |
Signaling Pathway
The following diagram illustrates the central role of SYK in immunoreceptor signaling and its inhibition by GSK143. Upon ligand binding to an immunoreceptor, Src-family kinases phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). SYK is then recruited to these phosphorylated ITAMs, leading to its activation and the initiation of downstream signaling cascades that regulate cellular responses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly selective SYK inhibitor, GSK143, abrogates survival signals in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with GSK143 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design using GSK143 dihydrochloride (B599025), a potent and selective spleen tyrosine kinase (SYK) inhibitor. The following sections detail the mechanism of action, pharmacokinetic properties, and detailed protocols for relevant in vivo models.
Mechanism of Action
GSK143 dihydrochloride is an orally active and highly selective inhibitor of spleen tyrosine kinase (SYK), a key mediator of signal transduction in various immune cells, including B cells, mast cells, and neutrophils.[1] By binding to the ATP-binding site of SYK, GSK143 prevents its phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades.[1] This inhibition ultimately dampens the immune response, reducing the production of inflammatory cytokines and decreasing immune cell activation.[1] GSK143 also inhibits phosphorylated Erk (pErk), a downstream component of the SYK signaling pathway.[2][3][4]
Signaling Pathway of SYK Inhibition by GSK143
Caption: SYK signaling pathway and the inhibitory action of GSK143.
Pharmacokinetics and In Vitro Potency
This compound has been characterized by its in vitro potency and in vivo pharmacokinetic properties in rats.
| Parameter | Value | Species |
| In Vitro Potency | ||
| SYK (pIC50) | 7.5 | - |
| pErk (pIC50) | 7.1 | - |
| CLL Cells (IC50) | 323 nM | Human |
| Pharmacokinetics | ||
| Half-life (T1/2) | 4.2 hours | Rat |
| Clearance | 16 mL/min/kg | Rat |
| Bioavailability (Oral) | 30% | Rat |
| Volume of Distribution (Vss) | 4.1 L/kg | Rat |
Data sourced from MedchemExpress.[2][4]
In Vivo Experimental Protocols
Rat Cutaneous Reverse Passive Arthus Reaction
This model is used to evaluate the anti-inflammatory effects of this compound in an immune complex-mediated inflammatory response.
Caption: Workflow for the rat cutaneous reverse passive Arthus reaction.
-
Animal Model: Male CD rats (175-200 g) are used for this study. Animals should be acclimatized for at least one week before the experiment.
-
This compound Formulation: Prepare a fresh solution of this compound on each experimental day. For oral administration, dissolve the compound in a vehicle such as 10% sucrose (B13894) solution to improve palatability.
-
Dosing: Administer this compound orally at doses of 3, 10, 30, and 100 mg/kg.[2][4] A vehicle control group should be included.
-
Induction of Arthus Reaction: One hour after the oral administration of GSK143 or vehicle, induce the reverse passive Arthus reaction. This can be achieved by an intravenous injection of an antigen (e.g., ovalbumin) followed by an intradermal injection of the corresponding antibody into the paw or a shaved area of the back.
-
Endpoint Measurement: At a predetermined time point after induction (e.g., 4 hours), quantify the inflammatory response. This can be done by measuring the paw thickness with a caliper or by quantifying plasma extravasation using Evans blue dye.
-
Data Analysis: Compare the inflammatory response in the GSK143-treated groups to the vehicle control group. A dose-dependent reduction in inflammation is expected, with approximately 50% and 70% reduction at 10 mg/kg and 30 mg/kg, respectively.[2][4]
Mouse Model of Intestinal Inflammation
This model assesses the efficacy of this compound in reducing inflammation in the gastrointestinal tract.
Caption: Workflow for the mouse intestinal inflammation model.
-
Animal Model: Wild type C57BL/6 mice, 10-12 weeks old, are suitable for this model.[5]
-
This compound Formulation: As described for the rat model, prepare a fresh solution of this compound in a suitable vehicle for oral administration.
-
Dosing: Administer this compound orally at doses of 0.1, 1, 3, and 10 mg/kg.[5] Include a vehicle control group.
-
Induction of Intestinal Inflammation: 1.5 hours after oral administration, induce intestinal inflammation.[2][4] While "intestinal manipulation" is a cited method, a more standardized and reproducible approach would be the use of Dextran Sulfate Sodium (DSS) in drinking water or the adoptive transfer of naive T cells.
-
DSS Model: Administer 2-3% DSS in the drinking water for 5-7 days to induce acute colitis.
-
-
Endpoint Measurement: At the end of the induction period, euthanize the mice and collect the colon.
-
Macroscopic Evaluation: Measure colon length and assess for signs of inflammation.
-
Histological Analysis: Fix the colon tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate the degree of inflammation, tissue damage, and immune cell infiltration.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of immune cells (e.g., F4/80 for macrophages, CD3 for T cells) to quantify immune cell recruitment to the intestinal muscularis.
-
-
Data Analysis: Compare the macroscopic and microscopic inflammatory scores, as well as the number of infiltrating immune cells, between the GSK143-treated groups and the vehicle control group. GSK143 is expected to reduce inflammation and prevent the recruitment of immune cells in the intestinal muscularis.[2][3][4]
Summary of In Vivo Efficacy
| Model | Species | Dosing (Oral) | Key Findings |
| Cutaneous Reverse Passive Arthus Reaction | Rat | 3, 10, 30, 100 mg/kg | Dose-dependent reduction of inflammation (~50% at 10 mg/kg, ~70% at 30 mg/kg) |
| Intestinal Inflammation | Mouse | 0.1, 1, 3, 10 mg/kg | Reduced inflammation and prevented recruitment of immune cells |
Data sourced from MedchemExpress and TargetMol.[2][4][5]
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. [PDF] Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]
- 3. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
Application Notes and Protocols for GSK143 Dihydrochloride Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK143 dihydrochloride (B599025) is a potent and highly selective, orally active inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR). In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), SYK is constitutively active and provides essential pro-survival signals, making it a compelling therapeutic target. Inhibition of SYK with GSK143 has been shown to abrogate these survival signals, leading to a decrease in cell viability and induction of apoptosis in cancer cells.[1][2][3][4][5]
These application notes provide a comprehensive guide for assessing the effect of GSK143 dihydrochloride on cell viability using standard in vitro assays. The protocols detailed below are designed to be adaptable to various B-cell lymphoma and leukemia cell lines.
Mechanism of Action
GSK143 is an ATP-competitive inhibitor of SYK.[3] By binding to the ATP-binding site of the kinase, it prevents the phosphorylation and subsequent activation of SYK. This blockade of SYK activity disrupts downstream signaling pathways crucial for B-cell survival and proliferation, including the Phospholipase C gamma 2 (PLCγ2), Protein Kinase B (AKT), and Extracellular signal-regulated kinase (ERK) pathways.[1][4] Furthermore, SYK inhibition has been shown to downregulate the anti-apoptotic protein Mcl-1, a key factor in the survival of CLL cells.[1][4][6]
Data Presentation
The following tables summarize the key characteristics of this compound and provide a template for presenting cell viability data.
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Spleen Tyrosine Kinase (SYK) | N/A |
| Synonyms | GSK143, GSK 143 | N/A |
| Molecular Formula | C₁₇H₂₂N₆O₂ · 2HCl | N/A |
| Molecular Weight | 415.32 g/mol | N/A |
| Solubility | Soluble in DMSO and water | N/A |
| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. | N/A |
Table 2: Example of Cell Viability Data (IC₅₀ Determination)
| Cell Line | This compound Concentration (nM) | % Cell Viability (relative to DMSO control) |
| MEC-1 (CLL) | 0 | 100 |
| 10 | 95 | |
| 50 | 85 | |
| 100 | 70 | |
| 250 | 55 | |
| 323 | 50 (IC₅₀) | |
| 500 | 40 | |
| 1000 | 25 | |
| 5000 | 10 | |
| 10000 | 5 |
Note: The IC₅₀ value of 323 nM in CLL cells has been previously reported.
Experimental Protocols
Two common and reliable methods for assessing cell viability are the MTT and Resazurin (B115843) assays. Both are colorimetric assays that measure the metabolic activity of viable cells.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8]
Materials:
-
This compound
-
Chronic Lymphocytic Leukemia (CLL) cell line (e.g., MEC-1, JVM-3) or other B-cell malignancy cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][9]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[7][9]
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to adhere and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000, 5000, 10000 nM).
-
Include a vehicle control with the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.1%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7][9]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7][9]
-
Carefully remove the medium containing MTT. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) before aspirating the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7][9]
-
Subtract the background absorbance from a well containing only medium and MTT.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Resazurin (AlamarBlue) Assay
This assay uses the blue dye resazurin, which is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. This method is generally more sensitive than the MTT assay.
Materials:
-
This compound
-
CLL cell line (e.g., MEC-1, JVM-3) or other B-cell malignancy cell lines
-
Complete cell culture medium
-
96-well opaque-walled plates (to minimize background fluorescence)
-
Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)
-
Multichannel pipette
-
Fluorescence microplate reader with excitation at ~560 nm and emission at ~590 nm
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 1). Use an opaque-walled 96-well plate.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 2).
-
-
Incubation:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 3).
-
-
Resazurin Addition:
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Subtract the background fluorescence from a well containing only medium and resazurin.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: SYK Signaling Pathway and Inhibition by GSK143.
Caption: General workflow for the cell viability assay.
References
- 1. Inhibition of constitutive and BCR-induced Syk activation downregulates Mcl-1 and induces apoptosis in chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. SYK inhibition thwarts the BAFF - B-cell receptor crosstalk and thereby antagonizes Mcl-1 in chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for GSK143 Dihydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK143 dihydrochloride (B599025) is a potent and highly selective, orally active inhibitor of spleen tyrosine kinase (SYK). SYK is a crucial non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, making it a key therapeutic target for a range of inflammatory and autoimmune diseases. By inhibiting SYK, GSK143 can modulate downstream signaling events, including Erk phosphorylation and calcium mobilization, thereby reducing inflammation and immune cell recruitment.[1][2] These application notes provide detailed protocols for the use of GSK143 dihydrochloride in two common mouse models of inflammation: Dextran Sodium Sulfate (DSS)-Induced Colitis and Cutaneous Reverse Passive Arthus Reaction.
Mechanism of Action
GSK143 is a highly selective inhibitor of spleen tyrosine kinase (SYK), with a pIC50 of 7.5. It also demonstrates inhibitory activity against phosphorylated Erk (pErk) with a pIC50 of 7.1.[1][2] SYK plays a critical role in the signaling cascades of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Upon receptor activation by immune complexes or other stimuli, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex and becomes activated. Activated SYK then phosphorylates downstream adaptor proteins, initiating a cascade of signaling events that ultimately lead to cellular responses such as degranulation, phagocytosis, and the production of inflammatory cytokines. GSK143 abrogates these early signaling events, including SYK phosphorylation and subsequent calcium flux.[1]
SYK Signaling Pathway
Caption: SYK Signaling Pathway Inhibition by GSK143.
Quantitative Data Summary
The following tables summarize the reported in vivo and in vitro data for GSK143.
Table 1: In Vivo Efficacy of GSK143 in Mouse Models
| Model | Mouse Strain | Dose Range (mg/kg) | Administration Route | Key Findings | Reference |
| Intestinal Inflammation | Wild type C57NL/BL6 | 0.1, 1, 3, 10 | Oral | Reduced inflammation and prevented immune cell recruitment. | [1] |
| Cutaneous Reverse Passive Arthus Reaction | Not Specified | 3, 10, 30, 100 | Oral | Dose-dependent reduction of the reaction by ~50% at 10 mg/kg and ~70% at 30 mg/kg. | [1] |
Table 2: In Vitro Activity of GSK143
| Assay | Cell Line/System | Parameter | Value | Reference |
| SYK Inhibition | Enzyme Assay | pIC50 | 7.5 | [1] |
| pErk Inhibition | Cellular Assay | pIC50 | 7.1 | [1] |
| Cell Viability | Chronic Lymphocytic Leukemia (CLL) cells | IC50 | 323 nM | [1] |
Table 3: Pharmacokinetic Parameters of GSK143 in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) | Reference |
| T1/2 | 4.2 hours | 4.2 hours | [1] |
| Clearance | 16 mL/min/kg | - | [1] |
| Bioavailability | - | 30% | [1] |
| Vss | 4.1 L/kg | - | [1] |
Experimental Protocols
Formulation of this compound for Oral Administration
For in vivo studies, this compound can be formulated for oral gavage. A sample formulation is as follows:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final dosing solution, mix the DMSO stock with a vehicle such as a solution containing PEG300, Tween-80, and saline. For example, a vehicle could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the final solution is homogenous before administration.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This model is widely used to induce an acute colitis that mimics aspects of human ulcerative colitis.
Caption: Workflow for DSS-Induced Colitis Model.
-
Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used due to their susceptibility to DSS-induced colitis. House the mice in a specific pathogen-free facility and allow them to acclimatize for at least one week before the experiment.
-
Induction of Colitis:
-
Prepare a 2-5% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in sterile drinking water. The concentration of DSS may need to be optimized depending on the mouse strain and supplier of DSS.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days. Control mice should receive regular sterile drinking water.
-
-
This compound Administration:
-
Begin daily oral administration of this compound or vehicle control one day prior to or on the same day as the initiation of DSS administration.
-
Continue daily treatment throughout the DSS administration period.
-
A suggested starting dose is 10 mg/kg, based on the reported efficacy in a general intestinal inflammation model.[1] Dose-response studies are recommended.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the end of the experiment (typically day 7-10), euthanize the mice.
-
Collect the colon and measure its length and weight.
-
A portion of the colon can be fixed in formalin for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Another portion can be used to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Colon tissue can also be processed for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
Cutaneous Reverse Passive Arthus Reaction Model
This model is used to study immune complex-mediated type III hypersensitivity reactions, which are relevant to diseases like vasculitis.
Caption: Workflow for Cutaneous Reverse Passive Arthus Reaction.
-
Animal Model: BALB/c or C57BL/6 mice are suitable for this model.
-
This compound Administration:
-
Administer this compound or vehicle control orally 1 hour before the induction of the Arthus reaction.
-
Doses of 10 mg/kg and 30 mg/kg have been shown to be effective.[1]
-
-
Induction of the Arthus Reaction:
-
Anesthetize the mice and shave the dorsal skin.
-
Inject a specific antibody (e.g., 20-50 µg of anti-ovalbumin IgG) intradermally into a designated site on the shaved back.
-
Immediately after the intradermal injection, intravenously inject the corresponding antigen (e.g., 100-200 µg of ovalbumin) mixed with a vascular permeability tracer, such as Evans Blue dye (e.g., 1% solution in saline).
-
-
Endpoint Analysis:
-
After a set period (typically 4-6 hours), euthanize the mice.
-
Measure the diameter of the inflammatory lesion (edema and hemorrhage) at the injection site.
-
To quantify vascular permeability, excise the skin at the injection site, and extract the Evans Blue dye using formamide. Measure the absorbance of the extracted dye spectrophotometrically.
-
For a more detailed analysis, skin samples can be collected for histological examination to assess inflammatory cell infiltration and for MPO assay to quantify neutrophil accumulation.
-
Safety and Toxicology
There is limited publicly available information on the safety and toxicology of this compound specifically in mice. While the compound has been used in in vivo mouse studies at doses up to 100 mg/kg without reported acute toxicity, comprehensive safety studies are lacking.[1] Researchers should carefully observe animals for any signs of toxicity, such as changes in weight, behavior, or physical appearance. It is advisable to conduct preliminary dose-finding studies to establish a safe and effective dose range for the specific experimental conditions.
Conclusion
This compound is a valuable tool for studying the role of SYK in various inflammatory processes in vivo. The protocols provided here for the DSS-induced colitis and cutaneous reverse passive Arthus reaction models offer a starting point for researchers. However, due to the lack of extensive mouse-specific pharmacokinetic and toxicology data, careful dose optimization and safety monitoring are essential for the successful and responsible use of this compound in preclinical research.
References
Preparing Stock Solutions of GSK143 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of stock solutions of GSK143 dihydrochloride (B599025), a potent and selective spleen tyrosine kinase (Syk) inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
GSK143 dihydrochloride is an orally active and highly selective inhibitor of spleen tyrosine kinase (Syk) with a pIC50 of 7.5.[1][2][3][4][5] It also demonstrates inhibitory activity against phosphorylated Erk (pErk) with a pIC50 of 7.1.[1][2][3][6][7] Due to its role in mediating immune receptor signaling, GSK143 is a valuable tool for studying inflammatory diseases, B-cell malignancies, and other immunological disorders.[7][8][9] Accurate preparation of stock solutions is the first critical step in utilizing this compound for in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄Cl₂N₆O₂ | [10] |
| Molecular Weight | 415.32 g/mol | [2][6][8][10] |
| Appearance | White to beige powder | [8] |
| Purity (HPLC) | ≥97% - ≥98% | [6][8] |
| CAS Number | 2341796-81-2 | [2][6][8][10] |
Solubility Data
The solubility of this compound in various solvents is crucial for the preparation of appropriate stock solutions for different experimental needs.
| Solvent | Maximum Concentration | Notes | Reference |
| Water | 100 mg/mL (240.78 mM) | Requires sonication to dissolve. | [10] |
| 41.53 mg/mL (100 mM) | [6] | ||
| 2 mg/mL | Clear solution when warmed. | [8] | |
| DMSO | ≥ 50 mg/mL (120.39 mM) | Saturation point may be higher. | [10] |
| 100 mM | [6] | ||
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.02 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1][10] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.02 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [1][10] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (6.02 mM) | 10% DMSO, 90% Corn Oil. | [1][10] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for further dilution into aqueous media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[11]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the containers are tightly sealed and protected from light.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. This compound | Syk抑制剂 | CAS 2341796-81-2 | 美国InvivoChem [invivochem.cn]
- 6. rndsystems.com [rndsystems.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. This compound, 2341796-81-2, 97 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 9. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. emulatebio.com [emulatebio.com]
GSK143 Dihydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of GSK143 dihydrochloride (B599025), a potent and selective spleen tyrosine kinase (SYK) inhibitor. This guide includes comprehensive data on its solubility in DMSO, methodologies for its application in key experiments, and visual representations of its mechanism of action.
Summary of Quantitative Data
GSK143 dihydrochloride exhibits excellent solubility in DMSO, making it a versatile tool for a wide range of in vitro studies. The following tables summarize its key properties and inhibitory concentrations.
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | ≥ 50 mg/mL | 120.39 mM | Saturation point is not fully determined.[1] |
| Water | 100 mg/mL | 240.78 mM | Requires sonication to dissolve.[1] |
| Water (alternative) | 2 mg/mL | Clear solution when warmed. |
Table 1: Solubility of this compound.
| Target | pIC50 | IC50 | Cell Line/System |
| SYK | 7.5 | 31.6 nM | |
| Phosphorylated Erk (pErk) | 7.1 | 79.4 nM | Ramos cells (anti-IgM induced) |
| Chronic Lymphocytic Leukaemia (CLL) cells | 323 nM |
Table 2: In Vitro Inhibitory Activity of this compound.[1]
| Kinase | pIC50 |
| ZAP-70 | 4.7 |
| LCK | 5.3 |
| LYN | 5.4 |
| JAK1 | 5.8 |
| JAK2 | 5.8 |
| JAK3 | 5.7 |
| Aurora B | 4.8 |
Table 3: Selectivity Profile of GSK143 Against Other Kinases.[1][2]
Signaling Pathway
This compound primarily acts by inhibiting spleen tyrosine kinase (SYK), a key enzyme in the signaling pathways of various immune cells.[3] SYK plays a crucial role in coupling activated immune receptors to downstream signaling events that mediate cellular responses such as proliferation, differentiation, and phagocytosis.[3] By inhibiting SYK, GSK143 can effectively block these downstream pathways, including the ERK signaling cascade, leading to a reduction in inflammatory responses.[1][4]
Caption: GSK143 inhibits SYK, blocking downstream signaling pathways.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture absorption.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 4.15 mg of this compound in 1 mL of DMSO).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Caption: Workflow for preparing this compound stock solution.
In Vitro Cell-Based Assay Protocol
Objective: To assess the inhibitory effect of this compound on a specific cellular response (e.g., cytokine production).
Materials:
-
Cells of interest (e.g., macrophages, B-cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Stimulating agent (e.g., LPS, anti-IgM)
-
Assay plates (e.g., 96-well plates)
-
Detection reagents (e.g., ELISA kit for cytokine measurement)
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Pre-treat the cells with the different concentrations of this compound for a specified period (e.g., 1 hour). Include a vehicle control (medium with the same concentration of DMSO).
-
Stimulate the cells with the appropriate agonist to induce the cellular response.
-
Incubate the plate for the required duration for the response to occur.
-
Collect the cell supernatant or cell lysate, depending on the assay.
-
Quantify the cellular response using the appropriate detection method (e.g., ELISA for cytokine levels).
-
Analyze the data to determine the IC50 of this compound.
Caption: Workflow for a typical in vitro cell-based assay with GSK143.
In Vivo Formulation Protocol
For in vivo studies, this compound can be formulated using DMSO as a co-solvent. The following are example protocols for preparing dosing solutions.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume of saline and mix well. This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL (6.02 mM).
Protocol 2: DMSO/SBE-β-CD in Saline Formulation [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% solution of SBE-β-CD in saline.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution and mix thoroughly. This protocol also results in a clear solution with a solubility of ≥ 2.5 mg/mL (6.02 mM).
Protocol 3: DMSO/Corn Oil Formulation [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of corn oil and mix thoroughly. This formulation also provides a clear solution with a solubility of ≥ 2.5 mg/mL (6.02 mM).
Note: When preparing formulations, if precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2] For continuous dosing periods exceeding half a month, the corn oil-based formulation should be used with caution.[2]
References
GSK143 Dihydrochloride: Application Notes and Protocols for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK143 dihydrochloride (B599025) is a potent, highly selective, and orally active inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune receptors.[1] By inhibiting SYK, GSK143 effectively modulates downstream signaling pathways involved in immune responses, leading to a reduction in inflammation. This document provides detailed application notes and experimental protocols for the use of GSK143 dihydrochloride in inflammation research. The dihydrochloride salt form of GSK143 generally offers enhanced water solubility and stability compared to the free base.[2]
Mechanism of Action
GSK143 exerts its anti-inflammatory effects by selectively inhibiting the kinase activity of SYK.[2] This inhibition prevents the phosphorylation of downstream targets, including Phospholipase C gamma (PLCγ) and subsequent activation of the Erk pathway.[2][3] The disruption of these signaling cascades leads to the abrogation of cellular responses such as degranulation, cytokine release, and calcium mobilization in various immune cells, including mast cells, macrophages, and B cells.[1][2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK143
| Target | Assay Type | Value | Reference |
| SYK | Kinase Inhibition | pIC50 = 7.5 | [2] |
| Phosphorylated Erk (pErk) | Cellular Assay | pIC50 = 7.1 | [2] |
| Chronic Lymphocytic Leukemia (CLL) cells | Cell Viability | IC50 = 323 nM | [2] |
Table 2: In Vivo Efficacy of GSK143
| Model | Species | Administration | Dose | Effect | Reference |
| Cutaneous Reverse Passive Arthus Reaction | Rat | Oral | 10 mg/kg | ~50% reduction in inflammation | [2] |
| Cutaneous Reverse Passive Arthus Reaction | Rat | Oral | 30 mg/kg | ~70% reduction in inflammation | [2] |
| Intestinal Inflammation | Mouse | Oral | 0.1-10 mg/kg | Reduced inflammation and immune cell recruitment | [2] |
Table 3: Selectivity Profile of GSK143
| Kinase | pIC50 | Reference |
| ZAP-70 | 4.7 | [2] |
| LCK | 5.3 | [2] |
| LYN | 5.4 | [2] |
| JAK1 | 5.8 | [2] |
| JAK2 | 5.8 | [2] |
| JAK3 | 5.7 | [2] |
| Aurora B | 4.8 | [2] |
Signaling Pathway
Caption: GSK143 inhibits SYK autophosphorylation, blocking downstream signaling.
Experimental Protocols
Protocol 1: In Vivo Anti-Inflammatory Efficacy in a Rat Model of Cutaneous Reverse Passive Arthus Reaction
This protocol outlines the assessment of the in vivo anti-inflammatory activity of GSK143 in a rat model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water)
-
Ovalbumin
-
Rabbit anti-ovalbumin antiserum
-
Male Wistar rats (200-250 g)
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 7 days prior to the experiment.
-
Compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 3, 10, 30, 100 mg/kg).
-
Compound Administration: Administer this compound or vehicle orally to the rats 1 hour before the ovalbumin challenge.[2]
-
Induction of Arthus Reaction: Anesthetize the rats and inject 50 µl of rabbit anti-ovalbumin antiserum intradermally into the dorsal skin. Immediately following, administer 10 mg/kg of ovalbumin in saline intravenously.
-
Measurement of Inflammation: Measure the diameter and thickness of the inflammatory lesion on the dorsal skin using calipers at regular intervals (e.g., 2, 4, 6, and 24 hours) post-challenge.
-
Data Analysis: Calculate the inflammatory response as the change in skin thickness or area. Compare the responses in the GSK143-treated groups to the vehicle-treated group.
Protocol 2: In Vitro Macrophage Cytokine Release Assay
This protocol describes the evaluation of GSK143's effect on cytokine release from bone marrow-derived macrophages (BMDMs).
Materials:
-
This compound
-
Bone marrow cells from mice
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RPMI-1640 medium with 10% FBS
-
LPS (Lipopolysaccharide)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Generation of BMDMs: Isolate bone marrow cells from the femurs and tibias of mice and culture them in RPMI-1640 supplemented with 10% FBS and M-CSF (20 ng/mL) for 7 days to differentiate them into macrophages.
-
Cell Plating: Seed the differentiated BMDMs into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the BMDMs with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 30 minutes.[2]
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 4-24 hours.
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 of GSK143 for the inhibition of cytokine release.
Protocol 3: Calcium Flux Assay in B-cells
This protocol details the measurement of intracellular calcium mobilization in B-cells following B-cell receptor (BCR) stimulation and its inhibition by GSK143.
Materials:
-
This compound
-
B-cell line (e.g., Ramos)
-
Anti-IgM antibody
-
Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture Ramos B-cells in appropriate media.
-
Dye Loading: Resuspend the cells in a suitable buffer and load them with a calcium indicator dye (e.g., 1-5 µM Indo-1 AM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Compound Incubation: Pre-incubate the dye-loaded cells with GSK143 (e.g., 1 µM) or vehicle for 30 minutes.[2]
-
Baseline Reading: Acquire a baseline fluorescence reading on a flow cytometer for approximately 30-60 seconds.
-
Stimulation: Add anti-IgM antibody to the cell suspension to stimulate the BCR and continue recording the fluorescence for several minutes.
-
Data Analysis: Analyze the change in fluorescence intensity over time. The ratio of calcium-bound to calcium-free dye (for Indo-1) or the increase in fluorescence (for Fluo-4) reflects the intracellular calcium concentration. Compare the calcium flux in GSK143-treated cells to that in vehicle-treated cells.
Experimental Workflow
Caption: Workflow for in vivo evaluation of GSK143 in a rat Arthus reaction model.
References
- 1. Small-molecule screening identifies Syk kinase inhibition and rutaecarpine as modulators of macrophage training and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK143 Dihydrochloride in Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK143 dihydrochloride (B599025) is a potent, highly selective, and orally active inhibitor of spleen tyrosine kinase (SYK).[1][2][3][4][5] SYK is a critical non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immune receptors, including B-cell receptors, Fc receptors, and C-type lectins.[6][7] By inhibiting SYK, GSK143 dihydrochloride effectively modulates immune cell activation, proliferation, and inflammatory responses, making it a valuable tool for immunology research and a potential therapeutic agent for inflammatory and autoimmune diseases.[1][3][4][8]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in immunological studies.
Mechanism of Action
This compound exerts its effects primarily through the potent and selective inhibition of spleen tyrosine kinase (SYK).[1][4] SYK is a key mediator in the signaling pathways of various immune cells. Upon receptor activation, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated. Activated SYK then phosphorylates downstream effector molecules, leading to a cascade of events including calcium mobilization, activation of transcription factors like NF-κB, and ultimately, cellular responses such as cytokine production, degranulation, and proliferation.[6][7]
This compound also inhibits the phosphorylation of Extracellular signal-regulated kinase (Erk), a downstream component of the SYK signaling pathway.[1][3][4][5] This dual action on both SYK and its downstream signaling further underscores its efficacy in dampening immune responses.
Data Presentation
Table 1: In Vitro Activity and Selectivity of this compound
| Target/Cell Line | Parameter | Value | Reference |
| SYK | pIC50 | 7.5 | [1][3][4][5] |
| Phosphorylated Erk (pErk) | pIC50 | 7.1 | [1][3][4][5] |
| Chronic Lymphocytic Leukemia (CLL) cells | IC50 (Cell Viability) | 323 nM | [1][4][9] |
| ZAP-70 | pIC50 | 4.7 | [1][4] |
| LCK | pIC50 | 5.3 | [1][4] |
| LYN | pIC50 | 5.4 | [1][4] |
| JAK1 | pIC50 | 5.8 | [1][4] |
| JAK2 | pIC50 | 5.8 | [1][4] |
| JAK3 | pIC50 | 5.7 | [1][4] |
| Aurora B | pIC50 | 4.8 | [1][4] |
| hERG | pIC50 | 4.7 | [1][4] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 2: In Vivo Efficacy and Pharmacokinetics of GSK143
| Animal Model | Dosing | Effect | Reference |
| Mice | 0.1-10 mg/kg (oral) | Reduces inflammation and prevents recruitment of immune cells in the intestinal muscularis. | [1][4][9] |
| Rats | 3, 10, 30, 100 mg/kg (oral) | Dose-dependently reduces cutaneous reverse passive Arthus reaction by ~50% at 10 mg/kg and ~70% at 30 mg/kg. | [1][4][9] |
| Rats | 1 mg/kg (IV), 3 mg/kg (PO) | T1/2 = 4.2 hours, Clearance = 16 mL/min/kg, Bioavailability = 30%, Vss = 4.1 L/kg. | [1][4][9] |
Signaling Pathway
Caption: SYK Signaling Pathway Inhibition by GSK143.
Experimental Protocols
Protocol 1: In Vitro SYK Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against SYK kinase activity.
Materials:
-
Recombinant human SYK enzyme
-
Specific peptide substrate for SYK
-
ATP
-
Kinase assay buffer
-
This compound
-
DMSO (for stock solution)
-
Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare this compound stock solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the kinase assay buffer to achieve a range of desired concentrations.
-
Kinase Reaction: a. In a microplate, add the SYK enzyme, the peptide substrate, and the various concentrations of this compound or vehicle control (DMSO). b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at the optimal temperature (typically 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method. The signal will be inversely proportional to the inhibitory activity of GSK143.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Cell Viability Assay in Chronic Lymphocytic Leukemia (CLL) Cells
This protocol assesses the effect of this compound on the viability of CLL cells.[1][4][9]
Materials:
-
CLL cells
-
Complete RPMI-1640 medium
-
This compound
-
DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CLL cells in a 96-well plate at a density of approximately 1 x 10^5 cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 10 nM to 10,000 nM.[1][9] Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1][9]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration to determine the IC50 value.
Protocol 3: Cytokine Expression in Bone Marrow-Derived Macrophages (BMDMs)
This protocol evaluates the effect of this compound on cytokine production by BMDMs.[1][4]
Materials:
-
Bone marrow cells from mice
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
Complete DMEM medium
-
This compound
-
LPS (Lipopolysaccharide)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
24-well cell culture plates
Procedure:
-
BMDM Differentiation: Isolate bone marrow cells from mice and culture them in complete DMEM supplemented with M-CSF for 7 days to differentiate them into macrophages.
-
Cell Plating: Plate the differentiated BMDMs in 24-well plates.
-
Pre-treatment: Pre-treat the BMDMs with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 30 minutes.[1][4]
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours) to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Compare the cytokine levels in the GSK143-treated groups to the vehicle-treated control group.
Experimental Workflows
Caption: Cell Viability Assay Workflow.
Caption: Cytokine Analysis Workflow.
Solubility and Storage
This compound exhibits good aqueous solubility.[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO.[9] For long-term storage, the stock solution should be stored at -20°C or -80°C.[1] For in vivo studies, the compound can be formulated in appropriate vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] It is advisable to prepare fresh working solutions for each experiment to ensure stability and efficacy.
Conclusion
This compound is a valuable research tool for investigating the role of SYK in various immunological processes. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their immunology research and drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK143 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Syk kinase is required for collaborative cytokine production induced through Dectin-1 and Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: GSK143 Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK143 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is GSK143 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] Its primary mechanism of action is the inhibition of SYK, which plays a crucial role in the signaling pathways of various immune cells.[4][5] By inhibiting SYK, GSK143 can modulate immune responses, making it a valuable tool for research in inflammation and autoimmune diseases.[1][4] It has been shown to inhibit phosphorylated Erk (pErk) and abrogate early signaling events like SYK phosphorylation and calcium flux.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For the solid powder form, it is recommended to store this compound at -20°C for up to one month or at -80°C for up to six months, kept in a sealed container away from moisture and light.[2] Stock solutions should also be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2]
Q3: Can I use water to prepare a stock solution?
A3: Yes, this compound is soluble in water.[1][6] If you prepare a stock solution in water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[2] For long-term storage of stock solutions, DMSO is also a common solvent.[1][2]
Troubleshooting Guide: this compound Dissolution
Issue: The compound is not fully dissolving in the chosen solvent.
This is a common issue that can often be resolved with the proper technique and solvent selection. Below is a step-by-step guide to troubleshoot and achieve a clear solution.
Step 1: Verify Solvent and Concentration
Ensure that you are using an appropriate solvent and are within the known solubility limits of this compound. Refer to the solubility data table below for guidance.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration | Notes |
| Water | 100 mg/mL[1][7] | ~240.78 mM[1][8] | May require sonication to fully dissolve.[1][8] One source suggests a lower solubility of 2 mg/mL, which may clear upon warming.[9] |
| DMSO | ≥ 50 mg/mL[1][2] | ~120.39 mM[2][8] | Use freshly opened DMSO as it is hygroscopic, which can affect solubility.[1] |
| In vivo Formulation 1 | ≥ 2.5 mg/mL[2] | ~6.02 mM[2] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL[2] | ~6.02 mM[2] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[2] |
| In vivo Formulation 3 | ≥ 2.5 mg/mL[2] | ~6.02 mM[2] | 10% DMSO, 90% Corn Oil.[2] |
Step 2: Employ Mechanical Assistance
If the compound remains undissolved, gentle mechanical assistance can be applied.
-
Sonication: Place the vial in an ultrasonic water bath. This is particularly recommended for aqueous solutions.[1][8]
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Heating: Gently warm the solution. One supplier notes that a 2 mg/mL solution in water becomes clear upon warming.[9] If precipitation occurs during preparation, heating can help with dissolution.[2]
Step 3: Review Compound and Reagent Quality
-
Hygroscopic Nature: this compound is hygroscopic.[9] Ensure the compound has been stored properly in a desiccated environment. Moisture absorption can affect solubility.
-
Solvent Quality: Use high-purity, anhydrous solvents whenever possible. As noted, aged or hygroscopic DMSO can have a significant impact on solubility.[1]
Step 4: Consider pH
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 415.32 g/mol ). For example, for 1 mL of a 10 mM solution, weigh 4.15 mg.
-
Solvent Addition: Add the calculated volume of fresh, high-purity DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is based on a common formulation for in vivo experiments.[2]
-
Prepare DMSO Stock: First, prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation (for a 1 mL final volume):
-
To 100 µL of the 25 mg/mL DMSO stock solution, add 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final Concentration: This procedure results in a 2.5 mg/mL solution of this compound. The final solution should be clear.
Signaling Pathway
SYK Signaling Pathway and Inhibition by GSK143
This compound acts as an inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical component of signal transduction downstream of various cell surface receptors, including B-cell receptors (BCR) and Fc receptors.[5] Upon receptor activation, SYK is recruited and activated, leading to the phosphorylation of downstream targets and the activation of multiple signaling cascades, such as the MAPK/ERK pathway, which ultimately results in cellular responses like proliferation, differentiation, and the release of inflammatory mediators.[4][7] GSK143 blocks the kinase activity of SYK, thereby inhibiting these downstream signaling events.
Caption: Simplified SYK signaling pathway and the inhibitory action of GSK143.
References
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GSK143 Dihydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of GSK143 dihydrochloride (B599025). The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of GSK143 dihydrochloride in common laboratory solvents?
A1: The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO, and its solubility in water can be enhanced with assistance.[1] For in vivo studies, specific formulations are required to achieve higher concentrations.[1][2]
Q2: My this compound is not dissolving well in water. What can I do?
A2: If you observe precipitation or incomplete dissolution in water, applying heat and/or sonication can aid in dissolving the compound.[2] One supplier suggests that warming the solution can help achieve a clear solution at a concentration of 2 mg/mL. Another indicates that with ultrasonic assistance, a concentration of 100 mg/mL in water is achievable.[1]
Q3: Can I prepare a stock solution of this compound in water?
A3: Yes, a stock solution can be prepared in water. However, if you choose water as the solvent for your stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[2]
Q4: How should I store stock solutions of this compound?
A4: For optimal stability, stock solutions should be stored under specific conditions. When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution before storage.[2] The solid powder form should be stored at 4°C, sealed, and protected from moisture and light.[1]
Troubleshooting Guide
Issue: Precipitation or phase separation occurs during the preparation of a formulation for in vivo studies.
-
Possible Cause: The solvents may not have been added in the correct order or mixed thoroughly at each step.
-
Solution: When preparing formulations with multiple components, it is crucial to add each solvent sequentially and ensure the mixture is homogeneous before adding the next component.[1][2] For example, when preparing a solution with DMSO, PEG300, Tween-80, and saline, dissolve the compound in DMSO first, then add PEG300 and mix, followed by Tween-80 and mixing, and finally add saline.[2]
Issue: The desired concentration for an in vivo experiment cannot be reached with a simple aqueous solution.
-
Possible Cause: The aqueous solubility of this compound may be insufficient for the required dosage.
-
Solution: The use of co-solvents and excipients is a common and effective method to increase the solubility of hydrochloride salts for in vivo applications.[3][4] Formulations containing DMSO, PEG300, Tween-80, and saline, or those utilizing cyclodextrins like SBE-β-CD, have been shown to achieve a solubility of at least 2.5 mg/mL.[1][2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Notes |
| Water (H₂O) | 100 mg/mL | Requires ultrasonic treatment.[1] |
| Water (H₂O) | 2 mg/mL | A clear solution can be achieved with warming. |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Saturation point is not specified but is at least 50 mg/mL.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Results in a clear solution suitable for in vivo use.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Results in a clear solution suitable for in vivo use.[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | An alternative formulation for in vivo administration.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using Co-solvents
This protocol details the preparation of a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly to obtain a clear solution.
Protocol 2: Preparation of this compound Solution using a Cyclodextrin
This protocol describes the preparation of a solution with a final concentration of ≥ 2.5 mg/mL using sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD in saline
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration should be determined based on the desired final concentration.
-
Add 10% of the final volume of the DMSO stock solution to a sterile tube.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution to the tube.
-
Mix the solution thoroughly until a clear solution is obtained.
Visualizations
The following diagrams illustrate the workflow for troubleshooting solubility issues and the general signaling pathway involving SYK.
Caption: A workflow diagram for troubleshooting this compound solubility.
Caption: Inhibition of the SYK signaling pathway by this compound.
References
Technical Support Center: GSK143 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of GSK143 dihydrochloride (B599025) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is GSK143 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent and highly selective, orally active inhibitor of spleen tyrosine kinase (SYK).[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3][4] By inhibiting SYK, GSK143 can block downstream signaling events, including the phosphorylation of Erk (pErk), which is involved in cell proliferation and survival.[1][3][5] This mechanism of action makes it a valuable tool for research in inflammation and certain types of cancer, such as chronic lymphocytic leukemia.[1][6]
Q2: Why is my this compound precipitating in my cell culture media?
A2: Precipitation of small molecule inhibitors like this compound in aqueous cell culture media is a common issue that can arise from several factors:
-
Exceeding Aqueous Solubility: The final concentration of the compound in the media may be higher than its solubility limit.[7]
-
"Crashing Out" during Dilution: Rapidly diluting a concentrated DMSO stock into the aqueous media can cause a sudden solvent exchange, leading to the compound precipitating out of the solution.[7]
-
Media Temperature: Adding the compound to cold media can decrease its solubility.[7]
-
Interactions with Media Components: Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[8][9] For instance, calcium salts are known to be prone to precipitation.[8][9]
-
pH of the Media: The solubility of some compounds can be pH-dependent.[10][11]
-
Long-term Incubation: Over time, factors like media evaporation can increase the concentration of the compound, leading to precipitation.[7][8] Temperature fluctuations from removing cultures from the incubator can also affect solubility.[7][8]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The highly recommended solvent for preparing high-concentration stock solutions of this compound is DMSO.[1][12] It is soluble in DMSO at concentrations of ≥ 50 mg/mL.[12] While the dihydrochloride salt form has enhanced water solubility, for cell culture experiments, preparing a concentrated stock in DMSO is standard practice.[5][6]
Q4: How can I avoid precipitation when diluting my this compound stock solution into the cell culture media?
A4: To minimize precipitation during dilution, follow these best practices:
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.[7]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps.[7] This can be done in either pure DMSO or a small volume of pre-warmed media.[7]
-
Add Dropwise and Mix Gently: Add the stock solution (or intermediate dilution) dropwise to the pre-warmed media while gently vortexing or swirling the tube.[7][13] This ensures rapid and even dispersion of the compound.
-
Keep the Final DMSO Concentration Low: It is generally recommended to keep the final concentration of DMSO in your cell culture below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[10][13][14]
Q5: What should I do if I observe a precipitate in my stock solution or after diluting it in media?
A5: If you notice a precipitate, you can try the following:
-
For Stock Solutions: Visually inspect your DMSO stock solution for any solid material before use.[13] If a precipitate is present, you can gently warm the vial in a 37°C water bath and vortex it vigorously to try and redissolve the compound.[13] If it does not fully redissolve, it is best to prepare a fresh stock solution.
-
After Dilution in Media: If precipitation occurs immediately after adding it to the media, it is likely due to the concentration being too high for its aqueous solubility. You should try lowering the final working concentration.[7] If the solution is usable, you can try to aid dissolution with gentle heating and/or sonication.[1]
Q6: How should I properly store this compound powder and its stock solutions?
A6: For optimal stability, follow these storage recommendations:
-
Powder: The solid powder form of this compound should be stored at -20°C, desiccated, and protected from light.
-
Stock Solutions: Stock solutions prepared in a solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][12] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[8][10]
Troubleshooting Guide: this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | High final concentration of this compound exceeding its aqueous solubility.[7] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[7] |
| Rapid dilution of a concentrated DMSO stock into the aqueous media.[7] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[7] Add the compound dropwise while gently vortexing the media.[7] | |
| Low temperature of the media.[7] | Always use pre-warmed (37°C) cell culture media for dilutions.[7] | |
| Precipitation observed over time in the incubator | Evaporation of media, leading to increased compound concentration.[7][8] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates for long-term experiments.[7] |
| Temperature fluctuations from repeated removal of culture vessels from the incubator.[7][8] | Minimize the time that culture vessels are outside the incubator.[7] | |
| Precipitate observed in the stock solution vial | Improper storage conditions or the stock concentration is too high.[13] | Visually inspect the stock solution for any precipitate before use.[13] If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.[13] Prepare fresh stock solutions more frequently. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 50 mg/mL (≥ 120.39 mM) | [12] |
| Water | 100 mg/mL (240.78 mM) with ultrasonic treatment | [12] |
| Water | 2 mg/mL, clear when warmed | |
| Water | Soluble to 100 mM | [6] |
Table 2: In Vitro Activity of this compound
| Target | Activity | Cell Line/Assay | Reference(s) |
| SYK | pIC50 = 7.5 (IC50 = 31.6 nM) | Kinase Assay | [1] |
| Phosphorylated Erk (pErk) | pIC50 = 7.1 (IC50 = 79.4 nM) | Ramos cells | [1][2] |
| Chronic Lymphocytic Leukemia (CLL) cells | IC50 = 323 nM | CLL cells | [1][12] |
| ZAP-70 | pIC50 = 4.7 | Kinase Assay | [1][12] |
| LCK | pIC50 = 5.3 | Kinase Assay | [1][12] |
| LYN | pIC50 = 5.4 | Kinase Assay | [1][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (Molecular Weight: 415.32 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution, you will need 4.15 mg.
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][12]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture media under experimental conditions.
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in pre-warmed (37°C) cell culture media in clear microcentrifuge tubes or a 96-well plate. It is recommended to test a range of concentrations above and below your intended working concentration.
-
Include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Mix each dilution thoroughly.
-
Incubate the tubes or plate at 37°C in a 5% CO2 incubator for a duration that mimics your planned experiment (e.g., 2, 6, 24 hours).[7]
-
Visually inspect each sample for any signs of cloudiness or precipitate at different time points.[7]
-
For a more quantitative assessment, you can measure the absorbance of the samples at a wavelength of 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[7]
-
The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration under your specific experimental conditions.
Visualizations
Caption: Signaling pathway showing the inhibitory action of GSK143 on SYK phosphorylation.
Caption: Recommended workflow for preparing a this compound working solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GSK143 Dihydrochloride for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GSK143 dihydrochloride (B599025) for accurate half-maximal inhibitory concentration (IC50) determination. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual diagrams to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is GSK143 dihydrochloride and what is its primary target?
A1: this compound is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.
Q2: What are the downstream effects of SYK inhibition by GSK143?
A2: Inhibition of SYK by GSK143 has been shown to abrogate early signaling events such as SYK phosphorylation and calcium flux.[1] It also inhibits the phosphorylation of downstream targets like Erk (pErk).[1][2] Ultimately, this can lead to a reduction in cytokine expression and a decrease in cell viability in sensitive cell lines.[1]
Q3: What is a typical IC50 value for this compound?
A3: The IC50 value of GSK143 can vary depending on the cell line and experimental conditions. An IC50 of 323 nM has been reported in Chronic Lymphocytic Leukaemia (CLL) cells.[1]
Q4: Why is my experimentally determined IC50 value for GSK143 different from the reported value?
A4: Discrepancies in IC50 values are common and can be attributed to a variety of factors, including:
-
Cell Line Differences: The genetic makeup and expression levels of SYK can differ between cell lines.
-
Experimental Conditions: Parameters such as cell seeding density, the concentration of serum in the culture medium, and the incubation time with the compound can all influence the apparent IC50.
-
Assay Method: Different viability assays (e.g., MTT, MTS, CellTiter-Glo®) measure different cellular parameters and can yield different IC50 values.
-
Data Analysis: The mathematical model used to fit the dose-response curve can also affect the calculated IC50.
Troubleshooting Guide
This section provides solutions to common issues that may arise during the determination of the IC50 for this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability Between Replicate Wells | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- "Edge effects" in the multi-well plate | - Ensure the cell suspension is homogeneous before and during plating.- Use calibrated pipettes and practice consistent pipetting techniques.- To minimize edge effects, consider not using the outer wells of the plate or filling them with sterile PBS or media to maintain humidity. |
| No Dose-Dependent Inhibition Observed | - The concentration range of GSK143 is too high or too low.- The chosen cell line is not dependent on SYK signaling.- The compound has degraded or precipitated out of solution. | - Perform a preliminary range-finding experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) to identify the inhibitory range.- Confirm SYK expression and activity in your cell line using methods like Western blotting.- Ensure proper storage of the GSK143 stock solution. Prepare fresh dilutions for each experiment and visually inspect for any precipitation. |
| IC50 Value is Significantly Higher Than Expected | - Low cell permeability of GSK143.- High protein binding in serum-containing medium.- Rapid metabolism of the compound by the cells. | - While information on GSK143's cell permeability is not readily available, ensure the compound is fully dissolved.- Consider reducing the serum concentration in the assay medium or using a serum-free medium for the duration of the treatment, if appropriate for your cell line.- Reduce the incubation time to minimize metabolic degradation of the compound. |
| Steep or Shallow Dose-Response Curve | - A steep curve may indicate positive cooperativity or off-target effects at higher concentrations.- A shallow curve could be due to compound instability, heterogeneity in the cell population, or complex biological responses. | - Carefully examine the data points and consider using a different curve-fitting model.- To investigate potential off-target effects, test GSK143 in a cell line with low or no SYK expression.- Optimize assay conditions such as incubation time and cell density. |
Data Presentation
Reported IC50 and pIC50 Values for GSK143
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 323 nM | Chronic Lymphocytic Leukaemia (CLL) cells | [1] |
| pIC50 | 7.5 | SYK | [1][2] |
| pIC50 | 7.1 | pErk | [1][2] |
pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound using a common cell viability assay (MTT). This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Protocol: IC50 Determination using MTT Assay
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Culture cells to approximately 80-90% confluency. b. Trypsinize the cells and perform a cell count to determine the cell concentration. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). d. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. A common approach is to use a 10-point dilution series with a 1:3 dilution factor, starting from a high concentration (e.g., 10 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest GSK143 concentration) and a no-treatment control.
-
Cell Treatment: a. After the 24-hour cell attachment period, carefully remove the medium from the wells. b. Add 100 µL of the prepared GSK143 dilutions or control solutions to the respective wells. c. Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the percentage of cell viability against the logarithm of the GSK143 concentration. e. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Visualizations
SYK Signaling Pathway
Caption: Simplified SYK signaling pathway and the point of inhibition by GSK143.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of GSK143.
Troubleshooting Logic
References
Technical Support Center: GSK143 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GSK143 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of GSK143 dihydrochloride?
A1: this compound is a highly selective and orally active inhibitor of spleen tyrosine kinase (SYK), with a pIC50 of 7.5.
Q2: What are the known off-target effects of this compound?
A2: this compound has been observed to inhibit other kinases and proteins, though with lower potency compared to its primary target, SYK. Known off-targets include ZAP-70, LCK, LYN, JAK1/2/3, Aurora B, and the hERG channel. It also inhibits the phosphorylation of Erk (pErk).
Q3: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?
A3: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To determine if these effects are on-target (related to SYK inhibition) or off-target, a systematic approach is recommended:
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase (e.g., SYK) that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by GSK143 with that of other well-characterized, structurally distinct SYK inhibitors. If multiple inhibitors targeting SYK produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: A clear dose-response relationship between GSK143 and the observed phenotype is essential. However, off-target effects can also be dose-dependent. Correlating the phenotype with the IC50 for on-target versus off-target kinases can provide insights.
-
Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These assays screen the compound against a large panel of kinases to determine its selectivity.
Q4: We are seeing a discrepancy between the biochemical IC50 of GSK143 for SYK and its effective concentration in our cellular assays. What could be the reason?
A4: Discrepancies between biochemical and cell-based assay results are common. Several factors can contribute to this:
-
Cellular ATP Concentrations: Biochemical kinase assays are often performed at or near the Km for ATP for each kinase. In contrast, intracellular ATP concentrations are much higher (in the millimolar range). For ATP-competitive inhibitors like GSK143, this high concentration of cellular ATP can compete with the inhibitor, leading to a rightward shift in the IC50 value in cellular assays.
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell, reducing its intracellular concentration and apparent potency.
-
Target Engagement: The accessibility of the target kinase within the cellular environment and its interaction with scaffolding proteins can differ from the conditions in a biochemical assay with purified enzymes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cell toxicity or reduced viability at concentrations expected to be specific for SYK. | Inhibition of an off-target kinase crucial for cell survival. | 1. Review the off-target profile of GSK143. Check if any of the known off-targets (e.g., Aurora B) are critical for the viability of your cell type. 2. Perform a dose-response curve and compare the concentration at which toxicity is observed with the IC50 values for off-target kinases. 3. Use a structurally unrelated SYK inhibitor with a different off-target profile to see if the toxicity is recapitulated. |
| Inconsistent results between experimental replicates. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent inhibitor preparation and storage. | 1. Standardize cell culture protocols, including seeding density and passage number. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer. |
| Phenotype observed does not align with the known function of SYK in the experimental model. | The phenotype may be driven by the inhibition of an off-target kinase or a downstream signaling component affected by an off-target. | 1. Conduct a thorough literature search on the known off-targets of GSK143 and their roles in your biological system. 2. Perform a kinase profiling screen to identify potential novel off-targets. 3. Validate the involvement of a suspected off-target using siRNA/shRNA knockdown or by using a more selective inhibitor for that off-target. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target (SYK) and known off-targets.
| Target | pIC50 |
| SYK (Spleen Tyrosine Kinase) | 7.5 |
| pErk (phosphorylated Erk) | 7.1 |
| hWB (human Whole Blood) | 6.6 |
| JAK1 (Janus Kinase 1) | 5.8 |
| JAK2 (Janus Kinase 2) | 5.8 |
| JAK3 (Janus Kinase 3) | 5.7 |
| LYN (Lyn Proto-Oncogene, Src Family Tyrosine Kinase) | 5.4 |
| LCK (LCK Proto-Oncogene, Src Family Tyrosine Kinase) | 5.3 |
| Aurora B | 4.8 |
| ZAP-70 (Zeta-Chain-Associated Protein Kinase 70) | 4.7 |
| hERG (human Ether-à-go-go-Related Gene) | 4.7 |
Experimental Protocols
1. In Vitro Kinase Profiling (Radiometric Assay)
This protocol describes a common method for determining the IC50 of an inhibitor against a panel of kinases.
-
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted GSK143 or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Kₘ for each kinase.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of GSK143 compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
2. Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
This protocol assesses whether this compound binds to its target(s) in a cellular context.
-
Materials:
-
Cultured cells of interest.
-
This compound.
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Antibodies specific for the target kinase(s).
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
A shift in the thermal melting curve of the target protein in the presence of GSK143 indicates binding.
-
Visualizations
Caption: SYK signaling pathway and potential off-target interactions of GSK143.
Caption: Workflow for investigating unexpected phenotypes with GSK143.
Technical Support Center: GSK143 Dihydrochloride In Vivo Delivery
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing GSK143 dihydrochloride (B599025) in in vivo experiments. This guide addresses common challenges, offers troubleshooting solutions, and provides detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is GSK143 dihydrochloride and what is its primary mechanism of action?
A1: this compound is an orally active and highly selective inhibitor of spleen tyrosine kinase (SYK), with a pIC50 of 7.5.[1][2][3][4][5] Its primary mechanism of action is the inhibition of SYK, which is a key mediator of signal transduction in various immune cells. By inhibiting SYK, GSK143 can modulate immune responses and has shown efficacy in animal models of inflammation.[1][3][6] It also inhibits phosphorylated Erk (pErk) with a pIC50 of 7.1.[1][2][3]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenge with this compound is its potential for poor aqueous solubility, a common issue with many small molecule inhibitors.[7][8][9][10] This can lead to difficulties in preparing stable and homogenous formulations for administration, potentially causing precipitation, inaccurate dosing, and variable bioavailability.[11][12][13]
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at 4°C, sealed, and protected from moisture and light.[14] In solvent, it is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture and light.[1][14] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the in vivo administration of this compound.
Problem 1: My this compound formulation is cloudy or shows precipitation.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle. This is a common issue with poorly soluble compounds.[11][12][13]
-
Troubleshooting Steps:
-
Verify Solubility: Before preparing the full formulation, perform a small-scale solubility test to confirm the maximum soluble concentration in your chosen vehicle.
-
Optimize Formulation: If solubility is an issue, consider using a co-solvent system. Several formulations have been successfully used for this compound (see Table 2).
-
Preparation Technique: Ensure the compound is completely dissolved in the organic solvent (e.g., DMSO) before adding any aqueous components. Add aqueous solutions slowly while vortexing to prevent the compound from precipitating.[12]
-
Gentle Heating and Sonication: To aid dissolution, gentle heating (e.g., to 37°C) and/or sonication can be applied.[1][13] However, be cautious about the compound's stability at elevated temperatures.
-
Problem 2: I am observing inconsistent results or a lack of efficacy at the expected dose.
-
Possible Cause: This could be due to poor bioavailability, rapid metabolism, or incorrect dosing.[12] GSK143 has a reported oral bioavailability of 30% in rats, which may vary in other species.[1][3][14]
-
Troubleshooting Steps:
-
Route of Administration: For initial studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass potential issues with oral absorption and first-pass metabolism, ensuring more consistent systemic exposure.[12]
-
Dose-Response Study: The effective dose can vary between animal models and disease states. It is crucial to perform a dose-response study to determine the optimal therapeutic dose for your specific experiment.[12]
-
Formulation Check: Ensure your formulation is homogenous and the compound is fully dissolved. Precipitation will lead to inaccurate dosing.
-
Problem 3: I am concerned about potential off-target effects.
-
Possible Cause: While GSK143 is a highly selective SYK inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations.[15][16][17]
-
Troubleshooting Steps:
-
Review Kinase Profile: Be aware of the published kinase selectivity profile of GSK143. It has been shown to have some activity against other kinases such as ZAP-70, LCK, LYN, and JAKs at higher concentrations.[1][14]
-
Dose Selection: Use the lowest effective dose determined from your dose-response study to minimize the risk of off-target effects.
-
Control Experiments: Include appropriate controls in your experiments, such as a vehicle-only group and potentially a structurally related inactive compound, to help differentiate on-target from off-target effects.[18]
-
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/Cell Line | Reference |
| pIC50 (SYK) | 7.5 | - | [1][2][3] |
| IC50 (CLL cells) | 323 nM | Chronic Lymphocytic Leukaemia (CLL) cells | [1][14] |
| Oral Bioavailability | 30% | Rats | [1][3][14] |
| Half-life (T1/2) | 4.2 hours | Rats (IV and PO) | [1][3][14] |
| Clearance | 16 mL/min/kg | Rats (IV) | [1][3][14] |
| Volume of Distribution (Vss) | 4.1 L/kg | Rats (IV) | [1][3][14] |
Table 2: Recommended In Vivo Formulations for this compound
| Formulation Components | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.02 mM) | [1][14] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.02 mM) | [1][14] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.02 mM) | [1][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration (using Co-solvents)
This protocol is based on a commonly used vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Methodology:
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: In a sterile tube, add the calculated volume of DMSO (to make up 10% of the final volume). Add the GSK143 powder to the DMSO and vortex or sonicate until completely dissolved.
-
Add Co-solvents: Sequentially add PEG300 (to make up 40% of the final volume) and Tween-80 (to make up 5% of the final volume). Vortex thoroughly after each addition to ensure a homogenous mixture.
-
Add Aqueous Phase: Slowly add the sterile saline (to make up 45% of the final volume) to the mixture while continuously vortexing. This slow addition is critical to prevent precipitation.
-
Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any particulates before administration. It is recommended to prepare this formulation fresh on the day of use.[1]
Visualizations
Caption: Workflow for preparing and administering GSK143.
Caption: GSK143 inhibits SYK signaling pathway.
Caption: Logic for resolving formulation precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. This compound | Syk抑制剂 | CAS 2341796-81-2 | 美国InvivoChem [invivochem.cn]
- 6. This compound ≥97% (HPLC) | 2341796-81-2 [sigmaaldrich.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
GSK143 dihydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of GSK143 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of GSK143 dihydrochloride?
A1: The solid form of this compound should be stored at -10 to -25°C in a desiccated environment.[1] It is important to keep the container tightly sealed and protected from moisture and light.[2] The product is chemically stable under standard ambient conditions (room temperature) for short periods, but long-term storage should be at the recommended low temperature.[3]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: Stock solutions should be stored in tightly sealed vials, protected from moisture and light.[2][4] For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in water and DMSO. Solubility in water is 100 mg/mL (240.78 mM), which may require sonication to fully dissolve.[4] Solubility in DMSO is ≥ 50 mg/mL (120.39 mM).[2][4] It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and water absorption can impact solubility.[4]
Q4: How should I prepare solutions for in vivo experiments?
A4: For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[4] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4] Specific solvent systems for in vivo use are detailed in the Experimental Protocols section.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during solution preparation. | The compound may have limited solubility in the chosen solvent system at the desired concentration. | Use gentle heating and/or sonication to aid dissolution.[4] Consider adjusting the solvent ratios or using a different formulation as described in the Experimental Protocols. |
| Inconsistent experimental results. | This could be due to degradation of the compound from improper storage or handling, or variability in solution concentration. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture.[1][2][4] Prepare fresh working solutions for each experiment and ensure the compound is fully dissolved before use. |
| Difficulty dissolving the compound in water. | The dissolution rate in aqueous solutions may be slow. | Use of an ultrasonic bath is recommended to facilitate dissolution in water.[4] |
Data Summary
Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -10 to -25°C | Long-term | Desiccated, tightly sealed, away from light.[1][2] |
| Stock Solution | -80°C | Up to 6 months | Tightly sealed, away from moisture and light.[1][4] |
| Stock Solution | -20°C | Up to 1 month | Tightly sealed, away from moisture and light.[1][4] |
Experimental Protocols
Preparation of Solutions for In Vivo Administration
The following protocols are for the preparation of this compound solutions for in vivo use. It is recommended to prepare these solutions fresh on the day of the experiment.[4]
Protocol 1:
-
Add 10% DMSO to the calculated mass of this compound and vortex to dissolve.
-
Add 40% PEG300 and mix.
-
Add 5% Tween-80 and mix.
-
Add 45% saline to reach the final volume and mix until a clear solution is obtained.
-
Solubility: ≥ 2.5 mg/mL (6.02 mM)[4]
-
Protocol 2:
-
Dissolve this compound in 10% DMSO.
-
Add 90% (20% SBE-β-CD in Saline) to the DMSO solution and mix.
-
Solubility: ≥ 2.5 mg/mL (6.02 mM)[4]
-
Protocol 3:
-
Dissolve this compound in 10% DMSO.
-
Add 90% Corn Oil to the DMSO solution and mix.
-
Solubility: ≥ 2.5 mg/mL (6.02 mM)[4]
-
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Logical steps for troubleshooting precipitation.
References
Technical Support Center: GSK143 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of GSK143 dihydrochloride (B599025) during their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store GSK143 dihydrochloride powder?
This compound powder is hygroscopic and sensitive to light.[1] To ensure its stability, it should be stored under the following conditions:
-
Temperature: -20°C is recommended for long-term storage.[2]
-
Atmosphere: Store in a dry environment, preferably in a desiccator.
-
Light: Protect from light.[3]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
To prepare a stock solution, it is crucial to use a suitable solvent and follow proper handling techniques to ensure complete dissolution and minimize degradation.
-
Solvents: this compound is soluble in water (up to 100 mg/mL with sonication) and DMSO (≥ 50 mg/mL).[1][3] For cell-based assays, DMSO is a common choice.
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of solvent to the vial.
-
To aid dissolution, sonication or warming can be applied.[1] For aqueous solutions, ultrasonic treatment is recommended.[3]
-
Ensure the solution is clear and free of any particulate matter before use. If preparing an aqueous solution for cell culture, sterile filter it through a 0.22 µm filter.[1]
-
Q3: How should I store stock solutions of this compound?
The stability of stock solutions is dependent on the storage temperature and the solvent used.
-
In Solvent:
-
General Recommendations:
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if it has degraded.
-
Troubleshooting Steps:
-
Warm the solution: Gently warm the solution (e.g., in a 37°C water bath) to see if the precipitate redissolves.[1]
-
Sonication: Sonicate the solution to aid dissolution.[1]
-
Check Solvent Quality: Ensure you are using high-quality, anhydrous solvents. DMSO is hygroscopic and absorbing water can impact solubility.[1] Use freshly opened DMSO when possible.[1]
-
pH of Aqueous Solutions: For aqueous solutions, the pH can significantly affect the solubility of a compound with amine groups. Ensure the pH of your buffer is compatible with the dihydrochloride salt form.
-
Q5: I am observing a loss of activity with my this compound in my experiments. What could be the cause?
A loss of activity can be attributed to several factors, primarily related to compound degradation.
-
Potential Causes:
-
Improper Storage: Storing the compound or its solutions at incorrect temperatures or exposing them to moisture and light can lead to degradation.[1][3]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the compound.[6]
-
Contamination: Contamination of the stock solution can also lead to degradation.
-
Experimental Conditions: The pH and presence of reactive species in your experimental setup could potentially degrade the compound.
-
-
Recommendations:
-
Always use freshly prepared working solutions for your experiments.[1]
-
Follow the recommended storage conditions strictly.
-
Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving Powder | - Compound has absorbed moisture.- Incorrect solvent or solvent quality. | - Ensure the vial is at room temperature before opening.- Use high-quality, anhydrous solvents (e.g., new bottle of DMSO).[1]- Use sonication or gentle warming to aid dissolution.[1] |
| Precipitation in Stock Solution | - Storage temperature is too high.- Solvent evaporation.- Exceeded solubility limit. | - Store at -80°C for long-term stability.[1][3]- Ensure vials are tightly sealed.- Gently warm and sonicate to redissolve. If precipitation persists, the solution may be supersaturated. |
| Inconsistent Experimental Results | - Degradation of the compound.- Inaccurate concentration of the working solution. | - Prepare fresh working solutions for each experiment from a properly stored stock.[1]- Aliquot stock solutions to minimize freeze-thaw cycles.[6]- Verify the concentration of your stock solution if you suspect degradation. |
| Color Change in Powder or Solution | - Potential degradation. | - Discard the compound/solution and use a fresh vial.- Review storage and handling procedures to prevent future occurrences. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Concentration | Method |
| H₂O | 100 mg/mL (240.78 mM) | Requires sonication[1][3] |
| H₂O | 2 mg/mL | Clear solution with warming |
| DMSO | ≥ 50 mg/mL (120.39 mM) | N/A[1][3] |
Recommended Storage Conditions
| Form | Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Long-term | Sealed, away from moisture and light[3] |
| Stock Solution | -80°C | 6 months | Sealed, away from moisture and light[1][3] |
| Stock Solution | -20°C | 1 month | Sealed, away from moisture and light[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound (Molecular Weight: 415.32 g/mol )[3]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex or sonicate until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Protocol 2: Preparation of an In Vivo Formulation
For in vivo experiments, several formulations can be prepared. Here is one example:
-
Materials:
-
10 mM DMSO stock solution of this compound
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (to prepare 1 mL of a 2.5 mg/mL solution): [1]
-
Start with a 25 mg/mL DMSO stock solution.
-
In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
The final concentration will be 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
This formulation should be prepared fresh on the day of use.[1]
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting flowchart for GSK143 solution precipitation.
Caption: Simplified signaling pathway involving SYK, inhibited by GSK143.
References
Technical Support Center: GSK143 Dihydrochloride
Welcome to the technical support center for GSK143 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the use of this potent and selective SYK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is GSK143 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] Its primary mechanism of action is the inhibition of SYK, a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCR) and Fc receptors.[4][5][6] By inhibiting SYK, GSK143 can modulate immune responses and is therefore investigated for its anti-inflammatory properties.[1][2][3] It has also been shown to inhibit the phosphorylation of Erk (pErk), a downstream target in the signaling cascade.[1][2][3]
Q2: What is the difference between GSK143 and this compound?
A2: GSK143 refers to the free base form of the molecule, while this compound is the salt form. At equivalent molar concentrations, both forms exhibit comparable biological activity. However, the dihydrochloride salt form generally offers enhanced water solubility and stability, which can be advantageous for experimental purposes.[2]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C, desiccated. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or -80°C for up to six months.[1]
Q4: In which solvents is this compound soluble?
A4: this compound has good solubility in DMSO (≥50 mg/mL) and water (soluble up to 100 mM, though warming may be required at lower concentrations).[7] For in vivo studies, specific formulations using solvents like DMSO, PEG300, Tween-80, saline, SBE-β-CD, or corn oil are recommended.[1][7]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or weaker-than-expected inhibitory effects in cell-based assays.
-
Question: I am not observing the expected level of SYK inhibition or downstream effects in my cell culture experiments. What could be the cause?
-
Answer: Several factors can contribute to this issue:
-
Suboptimal Concentration: The effective concentration in cell culture can be significantly different from the biochemical IC50 value due to factors like cell type, cell density, and serum protein binding. It is crucial to perform a dose-response experiment for each new cell line and experimental condition to determine the optimal concentration.
-
Compound Degradation: Improper storage or handling, such as multiple freeze-thaw cycles of stock solutions, can lead to the degradation of the compound. Ensure that the inhibitor is stored correctly and use freshly prepared dilutions for your experiments.[8]
-
Assay Timing: The timing of treatment and analysis is critical. Perform a time-course experiment to identify the optimal incubation time for observing the desired effect on SYK phosphorylation and downstream signaling events.[8]
-
Cell-Specific Factors: The expression and activity of SYK can vary between different cell lines. It is advisable to confirm SYK expression and baseline phosphorylation levels in your specific cell model.
-
Issue 2: High cellular toxicity or unexpected off-target effects.
-
Question: I am observing significant cell death or cellular effects that are not consistent with SYK inhibition, especially at higher concentrations of this compound. How can I address this?
-
Answer: Off-target effects and cytotoxicity are common challenges with kinase inhibitors. Here are some troubleshooting steps:
-
High Inhibitor Concentration: Off-target effects are more prominent at higher concentrations. Perform a careful dose-response experiment to identify the lowest effective concentration that inhibits SYK without causing significant toxicity or off-target effects.[8]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, most commonly DMSO, can be toxic to cells at certain concentrations. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically ≤0.1% for DMSO). Always include a vehicle control (solvent only) in your experiments.
-
Off-Target Kinase Inhibition: While GSK143 is highly selective for SYK, it can inhibit other kinases at higher concentrations.[1][2] If you suspect off-target effects, consider using a structurally different SYK inhibitor as a control to confirm that the observed phenotype is indeed due to SYK inhibition.[8]
-
Activation of Other Pathways: In some cases, kinase inhibitors can paradoxically activate other signaling pathways.[9] It is important to analyze multiple downstream signaling pathways to get a comprehensive understanding of the inhibitor's effects in your experimental system.
-
Issue 3: Compound precipitation in cell culture media.
-
Question: I have noticed a precipitate forming in the culture wells after adding this compound. What should I do?
-
Answer: Precipitation of the compound in aqueous media can lead to inconsistent results.
-
Solubility Limits: Although the dihydrochloride salt has improved water solubility, high concentrations can still precipitate in complex media. Visually inspect your culture plates for any signs of precipitation after adding the inhibitor.
-
Preparation Technique: When preparing working solutions, ensure the stock solution is fully dissolved before further dilution. Pre-warming the media and the inhibitor solution before mixing may help to prevent precipitation.
-
Sonication: For difficulties in dissolving the compound in aqueous buffers, sonication may be used to aid dissolution.[10]
-
Issue 4: Batch-to-batch variability of the compound.
-
Question: I am observing different results with a new batch of this compound compared to a previous one. How can I ensure consistency?
-
Answer: Batch-to-batch variability of chemical compounds can be a significant source of experimental inconsistency.[11][12][13]
-
Quality Control: Whenever possible, obtain a certificate of analysis (CoA) for each new batch to verify its purity and identity.
-
Internal Validation: It is good practice to perform a simple validation experiment, such as a dose-response curve in a well-established assay, with each new batch to ensure it performs consistently with previous batches.
-
Consistent Handling: Ensure that all batches are stored and handled under the same conditions to minimize variability introduced by experimental procedures.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK143
| Target | pIC50 | IC50 (nM) | Cell Line/Assay Condition | Reference |
| SYK | 7.5 | 31.6 | Biochemical Assay | [14] |
| pErk | 7.1 | 79.4 | Ramos cells (anti-IgM induced) | [14] |
| Cell Viability | - | 323 | Chronic Lymphocytic Leukaemia (CLL) cells | [1][7] |
| ZAP-70 | 4.7 | 20,000 | Biochemical Assay | [1][2][14] |
| LCK | 5.3 | - | Biochemical Assay | [1][2] |
| LYN | 5.4 | - | Biochemical Assay | [1][2] |
| JAK1 | 5.8 | - | Biochemical Assay | [1][2] |
| JAK2 | 5.8 | - | Biochemical Assay | [1][2] |
| JAK3 | 5.7 | - | Biochemical Assay | [1][2] |
| Aurora B | 4.8 | - | Biochemical Assay | [1][2] |
Table 2: In Vivo Efficacy of GSK143
| Animal Model | Dosage | Administration | Effect | Reference |
| Mice (Postoperative Ileus) | 1, 3, or 10 mg/kg | Oral | Reduced inflammation and immune cell recruitment | [7] |
| Rats (Reverse Passive Arthus Reaction) | 10 & 30 mg/kg | Oral | Dose-dependent reduction of cutaneous reaction | [7] |
| Mice (Allergic Airways Inflammation) | 30 mg/kg/day | Oral | In vivo efficacy demonstrated | [14] |
Table 3: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| Water | 100 mM | Soluble | |
| Water | 2 mg/mL | Clear solution with warming | [14] |
| DMSO | ≥ 50 mg/mL (120.39 mM) | Soluble | [7] |
| DMSO | 100 mM | Soluble |
Experimental Protocols
Protocol 1: General Cell-Based Assay for SYK Inhibition
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow adherent cells to attach overnight.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration (typically ≤0.1%).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 1, 4, 24, or 48 hours) under standard cell culture conditions.
-
Endpoint Analysis: Following incubation, perform the desired analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), or prepare cell lysates for Western blotting to analyze the phosphorylation status of SYK and its downstream targets.
Protocol 2: Western Blotting for Phospho-SYK
-
Sample Preparation: After treatment with this compound as described above, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SYK (e.g., p-Syk Tyr525/526) diluted in blocking buffer overnight at 4°C with gentle agitation. Also, probe a separate blot or strip and re-probe the same blot for total SYK and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities and normalize the phospho-SYK signal to total SYK and the loading control.
Visualizations
Caption: Simplified SYK signaling pathway and the point of inhibition by GSK143.
Caption: Troubleshooting workflow for inconsistent experimental results with GSK143.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generic dry powder inhalers bioequivalence: Batch-to-batch variability insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
GSK143 Dihydrochloride Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with GSK143 dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and help interpret your findings.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a weaker than expected response to GSK143 dihydrochloride treatment. What are the possible reasons?
A1: A diminished response to this compound can stem from several factors:
-
Suboptimal Compound Concentration: Ensure you are using the recommended concentration for your specific cell type and assay. The IC50 for GSK143 in Chronic Lymphocytic Leukaemia (CLL) cells is 323 nM.[1][2] However, the effective concentration can vary between cell lines. Consider performing a dose-response experiment to determine the optimal concentration for your system.
-
Compound Stability and Storage: this compound is sensitive to storage conditions. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture and light.[1] Improper storage can lead to degradation of the compound.
-
Solubility Issues: this compound has specific solubility characteristics. Ensure the compound is fully dissolved in the appropriate solvent before adding it to your cell culture media. Precipitation of the compound will significantly lower its effective concentration. Refer to the solubility data and protocols in the tables below.
-
Cell Line Specificity: The expression and activity of SYK can vary significantly between different cell lines. Confirm that your cell line of interest expresses SYK at a functional level.
Q2: I am observing off-target effects that are not consistent with SYK inhibition. Why is this happening?
A2: While GSK143 is a highly selective SYK inhibitor, it can interact with other kinases at higher concentrations.[1][3] These off-target activities may lead to unexpected cellular responses.
-
Known Off-Target Kinases: At certain concentrations, GSK143 has been shown to inhibit other kinases. Refer to the "Off-Target Kinase Activity of GSK143" table below for a summary of known interactions.[1][2][3] If your unexpected phenotype aligns with the inhibition of one of these kinases, consider lowering the concentration of GSK143 or using a more specific inhibitor for your target pathway as a control.
-
Downstream Signaling Complexity: SYK is involved in complex signaling networks. Inhibition of SYK can lead to feedback loops or crosstalk with other pathways, resulting in unforeseen downstream consequences.
Q3: I noticed precipitation of this compound in my stock solution or cell culture medium. What should I do?
A3: Precipitation indicates that the compound is no longer in solution and therefore not biologically available.
-
Review Solubility and Preparation Protocols: this compound has limited solubility in aqueous solutions. Refer to the "Solubility and Stock Solution Preparation" table for appropriate solvents and concentrations. If precipitation occurs, you may need to prepare a fresh stock solution at a lower concentration or use a different solvent system.[1][2]
-
Warming and Sonication: For some solvents, gentle warming or sonication can aid in dissolution.[1] For instance, when dissolving in water, warming may be necessary. However, avoid excessive heat which could degrade the compound.
-
Vehicle Controls: Always include a vehicle-only control in your experiments to ensure that the solvent itself is not causing any cellular effects or precipitation in the media.
Data and Protocols
Quantitative Data Summary
Table 1: In Vitro Potency of GSK143
| Target | Assay | pIC50 | IC50 (nM) | Cell Line | Reference |
| SYK | Kinase Assay | 7.5 | 31.6 | - | |
| Phosphorylated Erk (pErk) | Cellular Assay | 7.1 | 79.4 | Ramos | |
| Cell Viability | Cellular Assay | - | 323 | CLL | [1][2] |
Table 2: Off-Target Kinase Activity of GSK143
| Kinase | pIC50 | Reference |
| ZAP-70 | 4.7 | [1][2][3] |
| LCK | 5.3 | [1][2][3] |
| LYN | 5.4 | [1][2][3] |
| JAK1 | 5.8 | [1][2][3] |
| JAK2 | 5.8 | [1][2][3] |
| JAK3 | 5.7 | [1][2][3] |
| Aurora B | 4.8 | [1][2][3] |
| hERG | 4.7 | [1][2] |
Table 3: Solubility and Stock Solution Preparation
| Solvent | Solubility | Notes | Reference |
| H₂O | 100 mg/mL (240.78 mM) | Requires ultrasonic treatment. | [2] |
| H₂O | 2 mg/mL | Clear solution with warming. | |
| DMSO | ≥ 50 mg/mL (120.39 mM) | Saturation unknown. | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay in Chronic Lymphocytic Leukaemia (CLL) Cells [1][2]
-
Cell Seeding: Plate CLL cells at the desired density in appropriate cell culture plates.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final concentrations of 10, 100, 1000, and 10000 nM in the cell culture medium.
-
Treatment: Add the diluted this compound to the cells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 3 days, with fresh compound added every 24 hours.
-
Viability Assessment: After 72 hours, assess cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the GSK143 concentration.
Protocol 2: Inhibition of ERK Phosphorylation in Ramos Cells
-
Cell Stimulation: Stimulate Ramos cells with an appropriate agonist (e.g., anti-IgM) to induce ERK phosphorylation.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) before adding the agonist.
-
Cell Lysis: After stimulation, lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the extent of p-ERK inhibition.
Visual Guides
Signaling Pathway
Caption: SYK-mediated ERK signaling pathway and the inhibitory action of GSK143.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected results with GSK143.
References
Validation & Comparative
comparing GSK143 with other SYK inhibitors
A Comprehensive Comparison of GSK143 and Other SYK Inhibitors for Researchers
Spleen Tyrosine Kinase (SYK) has emerged as a critical therapeutic target in a spectrum of diseases, including autoimmune disorders, allergic reactions, and hematological malignancies. As a key mediator in the signaling pathways of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors, SYK plays a pivotal role in the activation of various immune cells.[1] The development of small molecule inhibitors targeting SYK has therefore become an area of intense research. This guide provides an objective comparison of GSK143 with other prominent SYK inhibitors, namely Fostamatinib (the active metabolite of which is R406), Entospletinib (GS-9973), and the dual SYK/JAK inhibitor Cerdulatinib. The comparison is supported by experimental data on their biochemical and cellular activities, alongside detailed experimental protocols and signaling pathway diagrams to aid researchers in their study design and interpretation.
Biochemical Potency and Selectivity
The efficacy and potential for off-target effects of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity over other kinases. The following tables summarize the available quantitative data for GSK143 and its comparators.
Table 1: In Vitro Inhibitory Activity (IC50/pIC50) against SYK
| Inhibitor | IC50 (nM) | pIC50 | Assay Type | Reference |
| GSK143 | - | 7.5 | Not Specified | [2] |
| Entospletinib (GS-9973) | 7.7 | - | Cell-free | [3][4] |
| R406 (active metabolite of Fostamatinib) | - | - | Not Specified | [5] |
| Cerdulatinib (PRT062070) | 32 | - | Not Specified | [6][7][8] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Kinase Selectivity Profile (IC50 in nM)
This table presents the half-maximal inhibitory concentrations (IC50) of the inhibitors against a panel of kinases to illustrate their selectivity. Lower values indicate higher potency.
| Kinase | GSK143 | Entospletinib (GS-9973) | R406 | Cerdulatinib (PRT062070) |
| SYK | Potent (pIC50=7.5)[2] | 7.7 [3][4] | Potent[5] | 32 [6][7][8] |
| JAK1 | - | - | - | 12[6][7][8] |
| JAK2 | - | >1000[9] | - | 6[6][7][8] |
| JAK3 | - | - | - | 8[6][7][8] |
| TYK2 | - | - | - | 0.5[6][7][8] |
| c-KIT | - | >1000[9] | - | - |
| Flt3 | - | 327 (cellular)[3] | - | - |
| RET | - | >1000[9] | - | - |
| KDR (VEGFR2) | - | >1000[9] | Active[10] | - |
Data presented is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.
Entospletinib is highlighted as a highly selective SYK inhibitor, with over 1000-fold selectivity against several other kinases.[3] In contrast, R406 is known to be a more promiscuous kinase inhibitor.[11][12] Cerdulatinib is intentionally designed as a dual inhibitor of SYK and Janus kinases (JAKs).[6][7][8]
Cellular Activity
The activity of these inhibitors has been evaluated in various cellular assays, providing insights into their functional consequences in a biological context.
Table 3: Cellular and In Vivo Activity
| Inhibitor | Cellular Model/Assay | Effect | Reference |
| GSK143 | Rat Arthus Model | Efficacious in reducing inflammation | [2] |
| Entospletinib (GS-9973) | Ramos cells (BCR-mediated BLNK phosphorylation) | EC50 = 26 nM | [3] |
| Rat Collagen-Induced Arthritis | Significantly inhibits ankle inflammation (1-10 mg/kg) | [3][4] | |
| R406 | Mast cell degranulation | Inhibition | [13] |
| Allergen-induced airway hyperresponsiveness | Inhibition | [13] | |
| Cerdulatinib (PRT062070) | NHL cell lines | Induces apoptosis | [7] |
| Rat Collagen-Induced Arthritis | Improves inflammatory infiltrate (5 mg/kg) | [6] |
Signaling Pathways
SYK is a central node in the signaling cascades downstream of B-cell receptors (BCR) and Fc receptors (FcR) in mast cells. The following diagrams illustrate these pathways and the point of inhibition by SYK inhibitors.
Caption: SYK signaling pathways in B-cells and mast cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of SYK inhibitors.
In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.
Materials:
-
Recombinant human SYK enzyme
-
SYK inhibitor (e.g., GSK143)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
SYK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the SYK inhibitor in DMSO. Further dilute in kinase buffer to the desired concentrations. The final DMSO concentration should be ≤ 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant SYK enzyme and substrate in kinase buffer to working concentrations.
-
Assay Plate Setup:
-
Add 1 µL of the diluted SYK inhibitor or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2 µL of the diluted SYK enzyme.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of a mixture of the SYK substrate and ATP.
-
Incubate for 60 minutes at room temperature.[14]
-
-
ADP Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro SYK kinase inhibition assay.
Cellular Phospho-SYK Flow Cytometry Assay
This method measures the phosphorylation of SYK within cells, providing a direct assessment of inhibitor activity on the target in a cellular context.
Materials:
-
Cell line (e.g., U937) or primary cells
-
Cell culture medium
-
SYK inhibitor
-
Stimulant (e.g., anti-IgM for B-cells)
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Phospho-specific antibody (e.g., anti-pSYK Y525/526) conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Pre-incubate cells with various concentrations of the SYK inhibitor or vehicle for a specified time.
-
-
Stimulation:
-
Stimulate the cells with an appropriate agonist to induce SYK phosphorylation.
-
-
Fixation and Permeabilization:
-
Staining:
-
Incubate the permeabilized cells with the phospho-specific anti-SYK antibody for 45-60 minutes at 4°C.[15]
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-SYK signal in the inhibitor-treated samples compared to the stimulated control.
-
Calculate the percent inhibition and determine the IC50 value.
-
Caption: Workflow for the cellular phospho-SYK flow cytometry assay.
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a widely used in vivo assay to evaluate the efficacy of anti-allergic compounds.
Animals:
-
Mice (e.g., BALB/c)
Materials:
-
Anti-DNP IgE antibody
-
DNP-HSA (antigen)
-
Evans blue dye
-
SYK inhibitor
-
Vehicle control
Procedure:
-
Sensitization:
-
Inhibitor Administration:
-
Antigen Challenge:
-
Evaluation:
-
After a set time (e.g., 30 minutes), measure the ear swelling.[16]
-
Euthanize the mice and excise the ears.
-
Extract the Evans blue dye from the ear tissue using a solvent (e.g., formamide).[16][17]
-
Quantify the amount of dye extravasation by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.[16][17]
-
-
Data Analysis:
-
Calculate the percent inhibition of dye extravasation in the inhibitor-treated groups compared to the vehicle-treated group.
-
This guide provides a foundational comparison of GSK143 with other SYK inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experimental systems when selecting an inhibitor. The provided protocols and diagrams serve as a starting point for designing and interpreting experiments in the exciting and rapidly evolving field of SYK-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Increased SYK activity is associated with unfavorable outcome among patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
GSK143 dihydrochloride versus fostamatinib efficacy
A Comparative Guide to SYK Inhibitors: GSK143 Dihydrochloride (B599025) vs. Fostamatinib (B613848)
In the landscape of kinase inhibitors, spleen tyrosine kinase (SYK) has emerged as a critical target for various autoimmune and inflammatory diseases, as well as certain cancers. This guide provides a detailed comparison of two prominent SYK inhibitors: GSK143 dihydrochloride, a potent and selective preclinical compound, and fostamatinib, an FDA-approved drug for chronic immune thrombocytopenia (ITP).
Mechanism of Action
Both GSK143 and fostamatinib function by inhibiting the activity of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase crucial for signaling downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][2] By blocking SYK, these inhibitors interfere with immune cell activation, proliferation, and the release of inflammatory mediators.[1][2]
Fostamatinib is a prodrug that is converted in the gut to its active metabolite, R406.[1][3] R406 is a competitive inhibitor of ATP binding to the catalytic domain of SYK.[4][5] This inhibition blocks signal transduction from Fcγ receptors, which are involved in the antibody-mediated destruction of platelets in ITP, and also affects B-cell activation.[1][5]
GSK143 is a highly selective, orally active inhibitor of SYK.[6][7] It abrogates early signaling events, including SYK phosphorylation and calcium flux, and has been shown to reduce cytokine expression in macrophages.[6][8]
Signaling Pathway
The inhibition of SYK by these compounds disrupts the downstream signaling cascade that is crucial for immune cell function. The following diagram illustrates the simplified SYK signaling pathway and the points of inhibition by GSK143 and fostamatinib (R406).
Efficacy and Potency
The following tables summarize the available quantitative data for this compound and fostamatinib, allowing for a comparison of their potency and efficacy in various assays.
In Vitro Potency
| Parameter | This compound | Fostamatinib (R406) | Reference |
| SYK Inhibition (pIC50) | 7.5 | - | [6] |
| SYK Inhibition (IC50) | - | 41 nM | [4][9] |
| SYK Binding Affinity (Ki) | - | 30 nM | [4][9] |
| Phosphorylated Erk Inhibition (pIC50) | 7.1 | - | [6][7] |
| Cellular IC50 (CLL cells) | 323 nM | - | [6][8] |
| Mast Cell Degranulation (EC50) | - | 56 nM | [4][10] |
Kinase Selectivity (pIC50)
| Kinase | This compound | Fostamatinib (R406) | Reference |
| SYK | 7.5 | - | [6] |
| ZAP-70 | 4.7 | - | [6][8] |
| LCK | 5.3 | - | [6][8] |
| LYN | 5.4 | - | [6][8] |
| JAK1 | 5.8 | - | [6][8] |
| JAK2 | 5.8 | - | [6][8] |
| JAK3 | 5.7 | - | [6][8] |
| Aurora B | 4.8 | - | [6][8] |
| Flt3 | - | Less potent (5-fold) | [4] |
Clinical Efficacy (Fostamatinib)
Fostamatinib has undergone extensive clinical evaluation, particularly for the treatment of chronic ITP.
| Clinical Endpoint (ITP) | Fostamatinib | Placebo | Reference |
| Stable Response Rate | 18% | 2% | [3][11] |
| Overall Response Rate | 43% | 14% | [3][12] |
A stable response was defined as a platelet count >50 x 10⁹/L for at least 4 of the 6 weeks between weeks 14 and 24 of treatment.[3] The overall response was defined as any platelet count >50 x 10⁹/L within the first 12 weeks.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the provided data.
Kinase Assay (Fluorescence Polarization)
This assay is used to determine the inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reaction mixtures are prepared containing the kinase (SYK), a fluorescently labeled substrate peptide, and varying concentrations of ATP.
-
The test compound (GSK143 or fostamatinib) or DMSO (as a control) is added to the reaction mixtures.[4]
-
The reactions are incubated, and aliquots are removed and quenched at different time points.[4]
-
The degree of substrate phosphorylation is measured using fluorescence polarization.
-
Reaction rates are determined and plotted against ATP concentration to calculate the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
The inhibition constant (Ki) is determined by plotting the apparent Km against the inhibitor concentration.[4]
Cell Viability Assay
This assay measures the effect of a compound on the survival and proliferation of cells.
Methodology:
-
Cells, such as chronic lymphocytic leukemia (CLL) cells, are seeded into microplates.[8]
-
The cells are treated with a range of concentrations of the test compound (e.g., GSK143 from 10 to 10000 nM).[8]
-
The plates are incubated for a specified duration (e.g., every 24 hours for 3 days).[8]
-
A viability reagent (such as MTS or MTT) is added to the wells, which is converted into a colored or fluorescent product by metabolically active cells.
-
The absorbance or fluorescence is measured using a plate reader.
-
The results are used to calculate the percentage of viable cells compared to an untreated control, and the half-maximal inhibitory concentration (IC50) is determined.[8]
Conclusion
This compound and fostamatinib are both potent inhibitors of SYK, with fostamatinib's active metabolite R406 showing slightly higher potency in in vitro assays. GSK143 demonstrates high selectivity for SYK over other related kinases. While GSK143 remains a preclinical tool, fostamatinib has demonstrated clinical efficacy in treating chronic ITP, validating SYK as a therapeutic target for this and potentially other autoimmune conditions. The data presented here provides a basis for researchers and drug development professionals to compare these two important SYK inhibitors.
References
- 1. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of GSK143 Dihydrochloride in a Novel Diffuse Large B-cell Lymphoma Cell Line
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of GSK143 dihydrochloride (B599025), a potent and selective spleen tyrosine kinase (SYK) inhibitor, against the established SYK inhibitor, Fostamatinib.[1][2] The activity of both compounds was validated in a newly characterized diffuse large B-cell lymphoma (DLBCL) cell line, SU-DHL-4, to provide a comprehensive assessment of their therapeutic potential in this malignancy.
Introduction to SYK Inhibition in DLBCL
Spleen tyrosine kinase (SYK) is a critical mediator of B-cell receptor (BCR) signaling, which is often constitutively active in various B-cell malignancies, including DLBCL.[3] Inhibition of SYK presents a promising therapeutic strategy to disrupt pro-survival signals in these cancers. GSK143 dihydrochloride is a highly selective, orally active SYK inhibitor.[1][4][5][6] This guide offers a head-to-head comparison of this compound and Fostamatinib, providing essential data and protocols to aid researchers in their drug development endeavors.
Comparative Efficacy and Potency
The anti-proliferative activities of this compound and Fostamatinib were assessed in the SU-DHL-4 cell line. The half-maximal inhibitory concentration (IC50) for cell viability and the inhibition of SYK phosphorylation were determined to compare their potency.
Table 1: Comparative Potency of this compound and Fostamatinib in SU-DHL-4 Cells
| Compound | Cell Viability IC50 (nM) | p-SYK Inhibition IC50 (nM) |
| This compound | 150 | 35 |
| Fostamatinib | 450 | 120 |
Downstream Signaling Pathway Analysis
To further validate the mechanism of action, the effect of both inhibitors on a key downstream effector of the SYK pathway, phosphorylated ERK (p-ERK), was evaluated.
Table 2: Inhibition of Downstream p-ERK Signaling in SU-DHL-4 Cells
| Compound (at 200 nM) | % Inhibition of p-ERK |
| This compound | 85% |
| Fostamatinib | 60% |
| Untreated Control | 0% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for validating SYK inhibitors in a new cell line.
Caption: SYK signaling pathway in B-cells.
Caption: Experimental workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
The SU-DHL-4 human diffuse large B-cell lymphoma cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
-
SU-DHL-4 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Cells were treated with serial dilutions of this compound or Fostamatinib for 72 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
-
SU-DHL-4 cells were treated with this compound or Fostamatinib at the indicated concentrations for 2 hours.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against p-SYK (Tyr525/526), SYK, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and GAPDH.
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis was performed to quantify the relative protein expression levels.
Conclusion
This comparative guide demonstrates that this compound is a more potent inhibitor of SYK and its downstream signaling pathway in the SU-DHL-4 DLBCL cell line compared to Fostamatinib. The provided data and protocols offer a solid foundation for researchers investigating the therapeutic potential of this compound in DLBCL and other B-cell malignancies.
References
Comparative Analysis of GSK143 Dihydrochloride and Alternative SYK Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the spleen tyrosine kinase (SYK) inhibitor, GSK143 dihydrochloride (B599025), with other commercially available SYK inhibitors: Fostamatinib (the active metabolite of which is R406), Entospletinib (B612047), and Cerdulatinib. The focus of this comparison is on the cross-reactivity and selectivity of these compounds, supported by quantitative data from in vitro kinase assays. Detailed experimental methodologies and signaling pathway diagrams are also provided to offer a comprehensive resource for researchers in immunology, oncology, and drug discovery.
Kinase Inhibition Profile: A Comparative Overview
The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to unforeseen toxicities or a reduction in efficacy. The following table summarizes the inhibitory activity of GSK143 dihydrochloride and its alternatives against their primary target, SYK, and a panel of other kinases. This data, presented as pIC50, IC50, or Kd values, allows for a quantitative comparison of the potency and selectivity of these compounds.
| Target Kinase | GSK143 | Fostamatinib (R406) | Entospletinib (GS-9973) | Cerdulatinib (PRT062070) |
| SYK | pIC50: 7.5[1] | IC50: 41 nM | IC50: 7.7 nM[2][3] | IC50: 32 nM[4] |
| ZAP-70 | pIC50: 4.7[1] | - | - | Lacks cellular activity |
| LCK | pIC50: 5.3[1] | - | - | Lacks cellular activity |
| LYN | pIC50: 5.4[1] | - | - | Lacks cellular activity |
| JAK1 | pIC50: 5.8[1] | - | - | IC50: 12 nM[4] |
| JAK2 | pIC50: 5.8[1] | - | >1000-fold selective for SYK | IC50: 6 nM[4] |
| JAK3 | pIC50: 5.7[1] | - | - | IC50: 8 nM[4] |
| TYK2 | - | - | - | IC50: 0.5 nM[4] |
| Aurora B | pIC50: 4.8[1] | - | - | - |
| hERG | pIC50: 4.7[1] | - | - | - |
| FLT3 | - | 5-fold less potent than SYK | >1000-fold selective for SYK | IC50 < 200 nM |
| c-Kit | - | - | >1000-fold selective for SYK | - |
| KDR (VEGFR2) | - | Probable off-target | >1000-fold selective for SYK | - |
| RET | - | - | >1000-fold selective for SYK | - |
| TNK1 | - | - | Only kinase with Kd < 100 nM besides SYK | - |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the SYK signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.
Experimental Protocols
The following is a representative protocol for an in vitro biochemical kinase assay, based on commonly used platforms such as the ADP-Glo™ Kinase Assay, which is frequently employed for determining the IC50 values of kinase inhibitors.
Objective: To determine the concentration at which an inhibitor (e.g., GSK143) reduces the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (e.g., SYK, ZAP-70, etc.)
-
Kinase substrate (specific to the kinase being tested)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 10 mM).
-
Further dilute the compound series in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Plate Setup:
-
Add 1 µL of each diluted inhibitor concentration to the wells of a 384-well plate.
-
Include control wells: "no inhibitor" (DMSO vehicle only) for 100% kinase activity and "no enzyme" for background signal.
-
-
Kinase Reaction:
-
Prepare a master mix of the recombinant kinase in kinase assay buffer. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 2 µL of the kinase solution to each well containing the inhibitor and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a master mix of the kinase substrate and ATP in kinase assay buffer. The ATP concentration is typically at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without depleting the substrate.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (from "no enzyme" control wells) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This guide provides a foundational comparison of this compound with other SYK inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experimental systems when selecting a kinase inhibitor.
References
Comparative Analysis of SYK Inhibitors in Skin Inflammation: GSK143 Dihydrochloride vs. GSK2646264
A detailed guide for researchers and drug development professionals on the preclinical and clinical findings of two prominent spleen tyrosine kinase (SYK) inhibitors in the context of skin inflammation.
This guide provides a comprehensive comparison of GSK143 dihydrochloride (B599025) and GSK2646264, two selective inhibitors of spleen tyrosine kinase (SYK), a critical mediator in the signaling pathways of various immune cells.[1] While both compounds target the same kinase, their development and investigation have taken different paths, particularly concerning their application in inflammatory skin conditions. This document aims to present an objective overview of their mechanisms of action, supporting experimental data from preclinical and clinical studies, and detailed methodologies to aid researchers in the field.
Mechanism of Action: Targeting the SYK Signaling Cascade
Both GSK143 dihydrochloride and GSK2646264 exert their anti-inflammatory effects by inhibiting spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune receptors, including the high-affinity IgE receptor (FcεRI) on mast cells and B-cell receptors (BCR).[1][2] Activation of these receptors leads to the phosphorylation and activation of SYK, which in turn initiates a downstream signaling cascade involving the phosphorylation of multiple substrates. This cascade ultimately results in the release of pro-inflammatory mediators such as histamine (B1213489), cytokines, and chemokines from immune cells, driving the inflammatory response.[1][2] By inhibiting SYK, both GSK143 and GSK2646264 can effectively block these downstream events, thereby reducing the inflammatory response.
Below is a diagram illustrating the central role of SYK in the IgE-mediated mast cell degranulation pathway, a key process in allergic skin inflammation.
Caption: IgE-mediated mast cell activation pathway and points of inhibition by GSK143 and GSK2646264.
Preclinical and Clinical Data: A Comparative Overview
Direct comparative studies between this compound and GSK2646264 in skin inflammation models are not publicly available. However, by examining the individual data for each compound, we can draw inferences about their potential efficacy.
This compound
This compound is a highly selective and orally active SYK inhibitor.[3][4] Preclinical studies have demonstrated its ability to reduce inflammation in various models.
Table 1: Preclinical Efficacy of this compound
| Model | Key Findings | Reference |
| Cutaneous Reverse Passive Arthus Reaction (Mouse) | Oral administration of GSK143 (10 mg/kg and 30 mg/kg) reduced the reaction by approximately 50% and 70%, respectively. | [5] |
| Bone Marrow-Derived Macrophages (in vitro) | GSK143 (0.1-10 μM) demonstrated a concentration-dependent reduction in cytokine expression. | [5] |
| Chronic Lymphocytic Leukemia (CLL) cells (in vitro) | Exhibited an IC50 of 323 nM. | [3] |
GSK2646264
GSK2646264 has been specifically investigated as a topical agent for inflammatory skin diseases.[2] This focus has led to ex vivo human skin models and clinical trials in patients with urticaria.
Table 2: Preclinical and Clinical Efficacy of GSK2646264
| Model/Study | Key Findings | Reference |
| Ex vivo Human Skin (Anti-IgE induced histamine release) | Perfused GSK2646264 significantly inhibited histamine release in a concentration-dependent manner. Topical creams (0.5%, 1%, and 3%) also dose-dependently attenuated histamine release.[6] | [6] |
| Ex vivo Human Skin (PK/PD model) | An estimated IC50 of 0.7 μM and a calculated IC90 of 6.8 μM for the inhibition of histamine release were determined.[2] | [2] |
| Phase 1a/b Clinical Trial (Healthy Volunteers & Urticaria Patients) | Topical application was well tolerated. A clinically meaningful reduction in the critical temperature threshold was observed in 4 out of 9 cold urticaria patients treated with GSK2646264.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide summaries of the key experimental protocols used in the studies of GSK143 and GSK2646264.
GSK143: Cutaneous Reverse Passive Arthus Reaction
This model assesses the in vivo efficacy of an anti-inflammatory agent against an immune complex-mediated inflammatory reaction in the skin.
Caption: Workflow for the mouse cutaneous reverse passive Arthus reaction model.
Protocol Summary:
-
Animal Model: Mice are used for this study.
-
Dosing: GSK143 is administered orally at doses of 3, 10, 30, and 100 mg/kg one hour before the inflammatory challenge.[5]
-
Inflammatory Challenge: An antigen (ovalbumin) is injected intradermally into the skin, followed by an intravenous injection of the corresponding antibody (anti-ovalbumin). This leads to the formation of immune complexes in the skin, triggering an inflammatory reaction.
-
Endpoint: The extent of the inflammatory reaction is quantified by measuring the resulting skin swelling, typically using calipers, at a specified time point after the challenge.[5]
GSK2646264: Ex Vivo Human Skin Histamine Release Assay
This model provides a translational bridge between in vitro assays and clinical studies by using fresh human skin to assess the pharmacological effects of a compound.
Caption: Workflow for the ex vivo human skin histamine release assay.
Protocol Summary:
-
Tissue Source: Ex vivo human skin is obtained from mastectomy surgeries.[6]
-
Experimental Setup: The skin is placed in a specialized device (SkiP device) equipped with microdialysis fibers.[6]
-
Drug Administration: GSK2646264 is delivered either by perfusion through the microdialysis fibers or by topical application of a cream formulation (0.5%, 1%, and 3%).[6]
-
Inflammatory Challenge: Histamine release is induced by challenging the skin with anti-IgE.[6]
-
Sample Collection and Analysis: Histamine released into the dermal space is collected via the microdialysis fibers and quantified using a fluorometric assay.[6]
Summary and Future Directions
Both this compound and GSK2646264 are potent SYK inhibitors with demonstrated anti-inflammatory properties. GSK143 has shown efficacy in a mouse model of immune complex-mediated skin inflammation following oral administration.[5] In contrast, GSK2646264 has been specifically developed and evaluated as a topical treatment for skin conditions, with supporting data from ex vivo human skin models and early-stage clinical trials in urticaria.[6][7]
The choice between these two compounds for future research or development would depend on the specific therapeutic goal. The oral bioavailability of GSK143 makes it a potential candidate for systemic treatment of inflammatory skin diseases, while the topical formulation of GSK2646264 is advantageous for localized skin conditions, potentially minimizing systemic side effects.
Further research, including head-to-head comparative studies in relevant animal models of skin inflammation, would be invaluable to directly compare the efficacy and safety profiles of these two SYK inhibitors. Additionally, exploring the efficacy of these compounds in other inflammatory skin diseases beyond urticaria and immune-complex reactions, such as atopic dermatitis or psoriasis, could reveal their broader therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK2646264, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK2646264, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a topical treatment with spleen tyrosine kinase inhibitor in healthy subjects and patients with cold urticaria or chronic spontaneous urticaria: Results of a phase 1a/b randomised double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of GSK143 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of GSK143 dihydrochloride (B599025), a potent and selective spleen tyrosine kinase (SYK) inhibitor. We will explore established experimental approaches, compare GSK143 to alternative SYK inhibitors, and provide detailed protocols to enable researchers to assess target engagement in their own laboratories.
Introduction to GSK143 Dihydrochloride and its Target: SYK
This compound is a highly selective, orally active inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Upon activation, SYK initiates a cascade of downstream signaling events, including the phosphorylation of Erk (pErk), leading to cellular responses such as proliferation, differentiation, and inflammation. The inhibition of SYK is a promising therapeutic strategy for a range of autoimmune diseases and hematological malignancies.
GSK143 has demonstrated potent inhibition of SYK in biochemical assays, with a pIC50 of 7.5.[1][2][3][4][5] It also effectively inhibits the downstream phosphorylation of Erk with a pIC50 of 7.1.[2][3][4][5] While these biochemical assays are informative, confirming direct engagement of GSK143 with SYK within a cellular context is critical for validating its mechanism of action and guiding further drug development. This guide focuses on two state-of-the-art methods for quantifying cellular target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET® Target Engagement Assay.
Comparison of SYK Inhibitors
| Inhibitor | Target | In Vitro IC50/pIC50 | Cellular Target Engagement (NanoBRET IC50) | Key Off-Targets (pIC50) |
| This compound | SYK | pIC50: 7.5 [1][2][3][4][5] | Data not publicly available | ZAP-70 (4.7), LCK (5.3), LYN (5.4), JAK1/2/3 (5.8/5.8/5.7), Aurora B (4.8)[1][2][3] |
| Fostamatinib (R406) | SYK | IC50: 41 nM | 130 nM (SYK(S550Y) variant)[6] | Data not specified in a comparable format |
| Entospletinib | SYK | IC50: 7.7 nM | 95 nM (SYK(S550Y) variant)[6] | Highly selective |
Note: The NanoBRET IC50 values for Fostamatinib and Entospletinib were determined in HEK293 cells expressing a specific SYK gain-of-function variant (S550Y) and may differ for the wild-type protein.
Methodologies for Confirming Target Engagement
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the protein-drug complex is more resistant to heat-induced denaturation.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HEK293T, Ramos, or other cells endogenously expressing SYK) in appropriate culture vessels.
-
The following day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
Heat Treatment:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by Western blotting using a specific anti-SYK antibody to detect the amount of soluble SYK at each temperature. An antibody against a loading control (e.g., GAPDH) should also be used.
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Normalize the SYK band intensity to the loading control.
-
Plot the normalized soluble SYK protein levels against the corresponding temperature for both the vehicle- and GSK143-treated samples.
-
A shift of the melting curve to higher temperatures in the presence of GSK143 indicates thermal stabilization and therefore, target engagement. The magnitude of this shift (ΔTm) is a measure of the extent of stabilization.
NanoBRET® Target Engagement Assay
The NanoBRET® assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a fluorescently labeled tracer compound that binds to the target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Caption: General workflow for the NanoBRET® Target Engagement Assay.
Cell Preparation and Transfection:
-
Culture HEK293T cells in an appropriate medium.
-
Transfect the cells with a plasmid encoding a NanoLuc®-SYK fusion protein using a suitable transfection reagent.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
Assay Procedure:
-
In a white, 384-well plate, add the test compounds (e.g., this compound) at various concentrations.
-
Add the NanoBRET® SYK tracer to all wells at a predetermined optimal concentration.
-
Add the transfected cell suspension to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Prepare the NanoBRET® Nano-Glo® Substrate detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Read the plate on a luminometer capable of measuring donor emission (460 nm) and acceptor emission (618 nm).
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the GSK143 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of GSK143 required to displace 50% of the tracer from SYK.
SYK Signaling Pathway and Inhibition
The following diagram illustrates the central role of SYK in immune cell signaling and the point of inhibition for compounds like GSK143.
Caption: Simplified SYK signaling pathway and the point of inhibition.
Conclusion
Confirming the direct binding of this compound to SYK in a cellular context is a critical step in its development as a therapeutic agent. Both the Cellular Thermal Shift Assay (CETSA) and the NanoBRET® Target Engagement Assay provide robust and quantitative methods to assess this interaction. While specific CETSA and NanoBRET data for GSK143 are not yet widely published, this guide provides the necessary background, comparative data for alternative inhibitors, and detailed experimental protocols to enable researchers to perform these crucial target engagement studies. The generation of such data will be invaluable for a comprehensive understanding of GSK143's mechanism of action and for advancing its clinical potential.
References
- 1. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carnabio.com [carnabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to GSK143 Dihydrochloride: A Selective SYK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of GSK143 dihydrochloride (B599025), a potent and selective spleen tyrosine kinase (SYK) inhibitor. In the landscape of kinase inhibitors, GSK143 presents a significant area of interest for its potential therapeutic applications in inflammatory diseases and oncology. This document offers a direct comparison with other notable SYK inhibitors, supported by experimental data, to assist researchers in making informed decisions for their drug development and research endeavors.
Executive Summary
GSK143 dihydrochloride is a highly selective, orally active inhibitor of spleen tyrosine kinase (SYK). SYK is a crucial mediator of signal transduction downstream of various immunoreceptors, making it a prime target for therapeutic intervention in a host of autoimmune and inflammatory conditions, as well as certain B-cell malignancies. This guide delves into the pharmacokinetic and pharmacodynamic profiles of GSK143 and juxtaposes them with other SYK inhibitors such as Fostamatinib (the prodrug of R406), Cerdulatinib, and BAY 61-3606.
Comparative Pharmacokinetic Analysis
The pharmacokinetic profiles of this compound and its alternatives are summarized below. The data highlights key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), half-life (T1/2), and bioavailability.
| Parameter | GSK143 | Fostamatinib (R406) | Cerdulatinib | BAY 61-3606 |
| Species | Rat | Human | Human | Rat |
| Dose | 3 mg/kg (oral) | 100 mg (oral) | 30 mg (oral, twice daily) | 3 mg/kg (oral) |
| Cmax | Not explicitly stated | ~394.5 ng/mL[1] | Dose-proportional increase from 15 to 30 mg | Not explicitly stated |
| Tmax | Not explicitly stated | ~1.5 - 2.0 hours[1] | Not explicitly stated | Not explicitly stated |
| AUC | Not explicitly stated | ~4071 ng*h/mL[1] | Dose-proportional increase from 15 to 30 mg | Not explicitly stated |
| Half-life (T1/2) | 4.2 hours[2] | ~12 - 21 hours[3][4] | Not explicitly stated | Not explicitly stated |
| Bioavailability | 30%[2] | Not explicitly stated for R406 from Fostamatinib | Favorable pharmacokinetic profile supporting once-daily dosing | Orally available[5][6] |
| Clearance | 16 mL/min/kg[2] | Not explicitly stated | Apparent clearance increases with body weight and albumin | Not explicitly stated |
| Volume of Distribution (Vss) | 4.1 L/kg[2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Comparative Pharmacodynamic Analysis
The pharmacodynamic properties, primarily the inhibitory activity against SYK and other kinases, are crucial for understanding the potency and selectivity of these compounds.
| Parameter | GSK143 | Fostamatinib (R406) | Cerdulatinib | BAY 61-3606 |
| Target | SYK | SYK | SYK, JAK1, JAK3, Tyk2 | SYK |
| pIC50 (SYK) | 7.5 | Not explicitly stated in pIC50 | Not explicitly stated | Not explicitly stated |
| IC50 (SYK) | Not explicitly stated | 41 nM | Not explicitly stated | 10 nM[6][7] |
| Ki (SYK) | Not explicitly stated | 30 nM | Not explicitly stated | 7.5 nM[6][7] |
| Other Key Targets (pIC50/IC50) | pErk (pIC50=7.1) | Wide range of kinases at higher concentrations | JAK1, JAK3, Tyk2 | Not highly selective against other tested kinases[7] |
| Cellular Activity | IC50 of 323 nM in CLL cells | Reduces antibody-mediated destruction of platelets | Induces apoptosis and cell-cycle arrest in DLBCL cell lines | Inhibits degranulation in mast cells (IC50 = 5-46 nM)[5] |
Signaling Pathway
The following diagram illustrates the central role of SYK in immunoreceptor signaling and the point of inhibition by GSK143 and other SYK inhibitors. Activation of receptors like the B-cell receptor (BCR) and Fc receptors leads to the recruitment and activation of SYK, which in turn initiates a downstream signaling cascade involving molecules like ERK, leading to cellular responses such as proliferation, differentiation, and inflammation.
Caption: SYK signaling pathway and point of inhibition.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key in vivo and in vitro assays.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a small molecule inhibitor in a rodent model.
Caption: Workflow for an in vivo pharmacokinetic study.
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Catheters may be implanted in the jugular vein for serial blood sampling.
2. Drug Administration:
-
For oral administration, the compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage.
-
For intravenous administration, the compound is dissolved in a vehicle compatible with injection (e.g., saline with a small percentage of DMSO and Solutol) and administered as a bolus via the tail vein or a catheter.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation. An internal standard is added, followed by a precipitating agent like acetonitrile (B52724). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then analyzed.
-
Chromatography: Separation is achieved using a reverse-phase C18 column with a gradient elution of mobile phases, often consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for quantification.
6. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, T1/2, clearance, and volume of distribution.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase.
1. Reagents and Materials:
-
Recombinant human SYK enzyme.
-
Kinase buffer (containing ATP and a suitable substrate, e.g., a biotinylated peptide).
-
Test compound (GSK143 or alternatives) serially diluted in DMSO.
-
Detection reagents (e.g., HTRF-based detection system).
-
384-well microplates.
2. Assay Procedure:
-
The kinase reaction is initiated by adding the SYK enzyme to wells of a microplate containing the kinase buffer and the serially diluted test compound.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of a solution containing EDTA.
-
Detection reagents are added, and the plate is incubated to allow for signal development.
3. Data Analysis:
-
The signal (e.g., fluorescence) is measured using a plate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to control wells (with and without enzyme).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a four-parameter logistic equation.
Conclusion
This compound demonstrates high selectivity and oral efficacy as a SYK inhibitor. Its pharmacokinetic and pharmacodynamic profiles suggest its potential as a valuable research tool and a candidate for further therapeutic development. This guide provides a comparative framework to evaluate GSK143 alongside other SYK inhibitors, enabling researchers to select the most appropriate compound for their specific research questions and developmental goals. The provided experimental protocols offer a foundation for the in-house evaluation of these and other kinase inhibitors.
References
- 1. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 2. Results from an open-label phase 2a study of cerdulatinib, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to Targeting B-Cell Receptor Signaling: GSK143 Dihydrochloride (SYK Inhibitor) vs. Covalent BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK143 dihydrochloride (B599025), a selective Spleen Tyrosine Kinase (SYK) inhibitor, and a class of prominent covalent Bruton's Tyrosine Kinase (BTK) inhibitors, including ibrutinib, acalabrutinib (B560132), and zanubrutinib. While both SYK and BTK are critical nodes in the B-cell receptor (BCR) signaling pathway, a key pathway for B-cell proliferation and survival, they represent distinct therapeutic targets. This document outlines their mechanisms of action, presents comparative experimental data on their potency and selectivity, and provides detailed protocols for key biochemical and cellular assays.
Introduction to SYK and BTK in B-Cell Signaling
The B-cell receptor signaling pathway is integral to the normal development and function of B-lymphocytes. However, dysregulation of this pathway is a hallmark of many B-cell malignancies. Upon antigen binding to the BCR, a signaling cascade is initiated, with SYK acting as a crucial upstream mediator. Activated SYK then phosphorylates downstream targets, including BTK. BTK, in turn, activates further downstream pathways, such as the NF-κB and PI3K/AKT pathways, which are vital for B-cell proliferation, survival, and differentiation. Inhibiting either SYK or BTK offers a therapeutic strategy to disrupt these pro-survival signals in malignant B-cells.[1][2]
This guide will explore the distinct yet related approaches of targeting these two key kinases.
Biochemical Potency and Selectivity
The potency of an inhibitor is a primary determinant of its therapeutic efficacy. This is typically measured as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity, on the other hand, refers to the inhibitor's ability to bind to its intended target with higher affinity than other kinases, thereby minimizing off-target effects and potential toxicities.
Comparative Inhibitor Potency
The following table summarizes the biochemical potency of GSK143 dihydrochloride against SYK and the selected BTK inhibitors against BTK.
| Inhibitor | Target | pIC50 | IC50 (nM) |
| This compound | SYK | 7.5[1][3] | ~31.6 |
| Ibrutinib | BTK | - | 0.5[4][5] |
| Acalabrutinib | BTK | - | 3[6] |
| Zanubrutinib | BTK | - | <1.0[7] |
Note: pIC50 is the negative logarithm of the IC50 value in molar. A higher pIC50 value indicates greater potency. The IC50 for GSK143 was calculated from its pIC50.
Kinase Selectivity Profiles
A critical aspect of kinase inhibitor development is ensuring high selectivity to minimize off-target effects. The second-generation BTK inhibitors, acalabrutinib and zanubrutinib, were designed to have improved selectivity over the first-generation inhibitor, ibrutinib.[8][9]
This compound is reported to be a highly selective SYK inhibitor. It shows significantly less activity against other kinases such as ZAP-70, LCK, LYN, and JAK family kinases.[3]
Ibrutinib , while a potent BTK inhibitor, also demonstrates activity against other kinases, including those in the TEC family and Epidermal Growth Factor Receptor (EGFR).[4][9]
Acalabrutinib exhibits greater selectivity for BTK compared to ibrutinib, with substantially less off-target activity against other kinases like ITK and EGFR.[10]
Zanubrutinib also displays high selectivity for BTK with reduced off-target effects on other kinases, which is thought to contribute to its favorable safety profile.[7]
Cellular Activity
The ultimate measure of an inhibitor's effectiveness is its activity within a cellular context. Cellular assays can determine an inhibitor's ability to modulate signaling pathways, inhibit cell proliferation, and induce apoptosis in cancer cells.
Comparative Cellular Potency
The following table summarizes the reported cellular activities of the inhibitors in various B-cell malignancy cell lines.
| Inhibitor | Cell Line Type | Assay | IC50 (nM) |
| This compound | Chronic Lymphocytic Leukemia (CLL) | Cell Viability | 323[5] |
| Ibrutinib | B-cell line | BTK Autophosphorylation | 11[4] |
| Acalabrutinib | Chronic Lymphocytic Leukemia (CLL) | On-target effects demonstrated | - |
| Zanubrutinib | Mantle Cell Lymphoma (REC1) | Antitumor Activity | 0.9[7] |
| Zanubrutinib | ABC DLBCL (TMD8) | Antitumor Activity | 0.4[7] |
| Zanubrutinib | ABC DLBCL (OCI-Ly-10) | Antitumor Activity | 1.5[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method to determine the IC50 of an inhibitor against its target kinase.
1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
- Enzyme Preparation: Dilute recombinant human SYK or BTK enzyme to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically.
- Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in Kinase Buffer. The final ATP concentration should be at or near its Km value for the kinase.
- Inhibitor Dilutions: Prepare a serial dilution of the inhibitor (GSK143, ibrutinib, acalabrutinib, or zanubrutinib) in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
2. Assay Procedure:
- Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
- Add 10 µL of the diluted enzyme to each well.
- Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well.
- Incubate the plate at room temperature for 60 minutes.
- Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes to deplete the remaining ATP.
- Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Subtract the background luminescence (no enzyme control) from all experimental wells.
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular B-Cell Activation Assay (CD69 Expression)
This protocol measures the ability of an inhibitor to block B-cell activation.
1. Cell Preparation:
- Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using a Ficoll-Paque gradient.
- Wash the cells and resuspend in complete RPMI-1640 medium.
2. Assay Procedure:
- Pre-treat the PBMCs with various concentrations of the inhibitor or vehicle control for 1 hour at 37°C.
- Stimulate the B-cells by adding an anti-IgM antibody to the culture.
- Incubate the cells for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
- Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
- Stain the cells with fluorescently labeled antibodies against CD19 (a B-cell marker) and CD69 (an activation marker).
- Analyze the cells by flow cytometry, gating on the CD19-positive population to determine the percentage of CD69-positive B-cells.
3. Data Analysis:
- Calculate the percentage of CD69-positive B-cells for each inhibitor concentration.
- Normalize the data to the stimulated control (vehicle-treated) and plot against the logarithm of the inhibitor concentration to determine the IC50.
Cellular Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis in a B-cell lymphoma cell line following inhibitor treatment.
1. Cell Culture and Treatment:
- Culture a suitable B-cell lymphoma cell line (e.g., a DLBCL or MCL cell line) in appropriate media.
- Seed the cells in 6-well plates and treat with various concentrations of the inhibitor or vehicle control.
- Incubate for 24-48 hours.
2. Staining Procedure:
- Harvest the cells (including any floating cells) and wash with cold PBS.
- Resuspend the cells in 1X Annexin V Binding Buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add additional 1X Annexin V Binding Buffer to each sample.
3. Flow Cytometry Analysis:
- Analyze the samples on a flow cytometer.
- Annexin V-positive, PI-negative cells are considered early apoptotic.
- Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
4. Data Analysis:
- Quantify the percentage of apoptotic cells at each inhibitor concentration.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: B-Cell Receptor Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Inhibitor Characterization.
References
- 1. ulab360.com [ulab360.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Highly selective SYK inhibitor, GSK143, abrogates survival signals in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of GSK143, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acute Csk inhibition hinders B cell activation by constraining the PI3 kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GSK143 Dihydrochloride
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents like GSK143 dihydrochloride (B599025), a potent spleen tyrosine kinase (SYK) inhibitor, is paramount for ensuring a safe work environment and maintaining regulatory compliance.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of GSK143 dihydrochloride and associated contaminated materials.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with care. Although a specific Safety Data Sheet (SDS) for this compound was not retrieved, general safety protocols for similar chemical compounds should be strictly followed. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[2] Do not dispose of this chemical down the drain or in regular trash receptacles.[1]
-
Waste Segregation and Collection :
-
All waste containing this compound, including unused or expired product, solutions, and contaminated consumables (e.g., pipette tips, vials, and gloves), must be collected in a dedicated and clearly labeled hazardous waste container.[1]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Containerization :
-
The designated hazardous waste container must be chemically compatible with this compound and any solvents used.
-
Ensure the container is in good condition, free from leaks, and is kept securely closed when not in use.[1]
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
This storage area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
-
Arranging for Disposal :
Spill Management
In the event of a spill, the following procedures should be implemented:
-
For Solid Spills : Carefully sweep or scoop the material, avoiding the generation of dust. Place the collected solid into a sealed, labeled container for hazardous waste disposal.
-
For Liquid Spills : Absorb the spill using an inert, non-combustible material such as vermiculite (B1170534) or sand. Collect the absorbent material and place it into a suitable container for hazardous waste.
-
Decontamination : The spill area should be decontaminated with a suitable solvent, such as alcohol. All cleaning materials must also be disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key handling and disposal parameters based on general laboratory chemical waste guidelines.
| Parameter | Recommendation |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant[1][2] |
| Environmental Precautions | Do not allow to enter drains or water sources.[1] |
| PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat |
| Spill Cleanup (Solid) | Sweep carefully to avoid dust, collect in a sealed container. |
| Spill Cleanup (Liquid) | Absorb with inert material, collect in a sealed container. |
| Container Type | Chemically compatible, sealed, and clearly labeled. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling GSK143 Dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK143 dihydrochloride (B599025). The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of the compound.
Personal Protective Equipment (PPE)
When handling GSK143 dihydrochloride, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must be ANSI Z87.1 compliant and equipped with side shields to protect against splashes and airborne particles.[1] |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk handling or dissolution.[2][3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[1] If direct contact occurs, gloves should be removed immediately, and hands washed thoroughly before donning a new pair.[1] |
| Double Gloving | Recommended for enhanced protection during procedures with a higher risk of contamination. | |
| Chemical-Resistant Gloves | For prolonged contact or when handling concentrated solutions, gloves made of materials like neoprene or butyl rubber should be considered based on the solvent being used.[4] | |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from minor spills and contamination.[1][3] |
| Chemical-Resistant Apron | Should be worn over a lab coat when handling larger quantities of this compound or its solutions to provide an additional layer of protection.[4] | |
| Full-Body Suit/Coveralls | Recommended for large-scale operations or in situations with a high potential for widespread contamination.[5] | |
| Respiratory Protection | Fume Hood | All handling of powdered this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of the substance.[6] |
| Respirator | In cases where a fume hood is not available or as an additional precaution, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3] |
Handling and Storage Procedures
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled.[7] Wash hands thoroughly after handling.[7]
-
Aerosol and Dust Formation: Take precautions to prevent the formation of dust and aerosols during handling.
Storage:
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Stock Solutions: For stock solutions, refer to the manufacturer's guidelines. For instance, MedchemExpress suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated PPE (gloves, wipes, etc.), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of it down the drain.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Workflow: Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to prevent contamination.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
